Nep-IN-2
Description
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Properties
IUPAC Name |
2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXIAHRYGHABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of Neutral Endopeptidase Inhibition: A Technical Guide
A comprehensive review of the mechanisms, experimental evaluation, and clinical significance of neutral endopeptidase (NEP) inhibitors.
Notice: Despite a comprehensive search, no specific neutral endopeptidase (NEP) inhibitor publicly designated as "Nep-IN-2" has been identified in the scientific literature. This guide will, therefore, provide an in-depth overview of the core principles of NEP inhibition, utilizing data from well-characterized inhibitors to fulfill the technical requirements of the original request.
Introduction to Neutral Endopeptidase (NEP)
Neutral endopeptidase (NEP), also known as neprilysin or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the regulation of several physiological processes.[1] It is a membrane-bound enzyme responsible for the degradation of a variety of vasoactive peptides, including natriuretic peptides, angiotensin I and II, bradykinin, and substance P.[2][3][4] By inactivating these signaling molecules, NEP influences blood pressure, cardiovascular homeostasis, inflammation, and pain perception.[2][4][5] The therapeutic inhibition of NEP has emerged as a promising strategy for the management of cardiovascular diseases, particularly heart failure.[6][7]
Mechanism of Action of NEP Inhibitors
NEP inhibitors exert their therapeutic effects by preventing the breakdown of beneficial vasoactive peptides, primarily the natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[6] Elevated levels of these peptides lead to a cascade of favorable cardiovascular effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively reduce cardiac workload and blood pressure.[3][7]
Furthermore, NEP is involved in the renin-angiotensin-aldosterone system (RAAS). While NEP can degrade angiotensin II, a potent vasoconstrictor, the primary effect of NEP inhibition in the context of cardiovascular therapy is the augmentation of the natriuretic peptide system.[3] To counteract the potential for increased angiotensin II levels due to NEP inhibition, modern therapeutic approaches often involve the co-administration of an angiotensin receptor blocker (ARB), creating a class of drugs known as angiotensin receptor-neprilysin inhibitors (ARNIs).[8]
Below is a diagram illustrating the central role of NEP in these pathways and the mechanism of its inhibitors.
Quantitative Data on NEP Inhibitors
The potency of NEP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes these values for several well-characterized NEP inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Target Specificity | Reference |
| Sacubitrilat (LBQ657) | 5 | 1.3 | NEP | [1] |
| Candoxatrilat | 3.2 | - | NEP | [1] |
| Thiorphan | 4.7 | 1.8 | NEP | [3] |
| Phosphoramidon | 2 | - | NEP, ECE | [5] |
| Omapatrilat | 8.7 | - | NEP, ACE | [1] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Experimental Protocols
The evaluation of NEP inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy, selectivity, and pharmacokinetic properties.
In Vitro NEP Inhibition Assay
This assay is fundamental to determining the inhibitory potency (IC50) of a test compound against NEP.
Objective: To measure the concentration of a test compound required to inhibit 50% of NEP enzymatic activity.
Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., N-Dansyl-D-Ala-Gly-pNO2-Phe-Gly)
-
Test compound (e.g., potential NEP inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant human NEP to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a positive control (a known NEP inhibitor like Sacubitrilat) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a fluorometer (e.g., excitation at 340 nm, emission at 420 nm).
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Plot the percentage of NEP inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral endopeptidase 24.11 (enkephalinase) and related regulators of peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of converting enzyme inhibitor and neutral endopeptidase inhibitor on blood pressure and renal function in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neutral endopeptidase (NEP) facilitates neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neprilysin as a Biomarker: Challenges and Opportunities [cfrjournal.com]
- 7. drugs.com [drugs.com]
- 8. 5-3-3-4 Structure in the New Education Policy (NEP) [prachinglobalschool.com]
A Technical Guide to a Novel Neprilysin Inhibitor: Compound 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), a neutral endopeptidase, is a zinc-dependent metalloprotease that plays a critical role in cardiovascular homeostasis through its degradation of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin. By inactivating these peptides, neprilysin contributes to vasoconstriction, sodium retention, and cardiac remodeling, all of which are implicated in the pathophysiology of heart failure and hypertension.
The clinical success of sacubitril/valsartan, the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), has validated neprilysin as a therapeutic target.[1] However, the quest for novel neprilysin inhibitors with improved potency, selectivity, and pharmacokinetic profiles continues to be an active area of research. This technical guide focuses on a promising new preclinical candidate, a substituted biphenyl butanoic acid derivative designated as Compound 13 .[2][3] This novel inhibitor has demonstrated significantly enhanced potency compared to existing therapies in preclinical models, marking it as a molecule of high interest for the future of cardiovascular drug development.
Core Compound Profile: Compound 13
Compound 13 is a novel, orally bioavailable neprilysin inhibitor developed through a structure-guided design approach.[2][3] Its design was informed by the co-crystal structure of neprilysin with LBQ657, the active metabolite of sacubitril, leading to the exploration of a novel subsite in the S1' pocket of the enzyme.[2]
Chemical Structure
Specific chemical structure of Compound 13 is proprietary and not publicly disclosed in the source documents. The general structure is a substituted biphenyl butanoic acid derivative.
Mechanism of Action
Compound 13, like other neprilysin inhibitors, exerts its therapeutic effect by inhibiting the enzymatic activity of neprilysin. This inhibition leads to an increase in the circulating levels of natriuretic peptides and other vasoactive substances. The elevated levels of these peptides promote vasodilation, natriuresis, and diuresis, thereby reducing cardiac preload and afterload, and mitigating the adverse effects of neurohormonal activation in cardiovascular disease.
The following diagram illustrates the signaling pathway affected by Compound 13:
Quantitative Data
The preclinical evaluation of Compound 13 has yielded promising data on its potency and pharmacokinetic profile.
Table 1: In Vitro Potency of Compound 13
| Compound | NEP IC50 (nM) |
| Compound 13 | Subnanomolar |
| Sacubitrilat (LBQ657) | ~5 nM |
Data synthesized from preclinical studies.[2]
Table 2: Preclinical Pharmacokinetic Profile of Compound 13 in Rodent Models
| Parameter | Value |
| Oral Bioavailability | Data not publicly available, but described as "orally bioavailable"[2] |
| In Vivo Potency vs. Sacubitril | 100-fold more potent[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Compound 13.
Neprilysin Inhibition Assay (IC50 Determination)
This protocol outlines the method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin (expressed in HEK293 cells)
-
Fluorogenic substrate: Mca-RPPGFSAFK(Dnp)-OH
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 25 mM NaCl, 5 µM ZnCl2
-
Test compound (Compound 13)
-
Positive control (Sacubitrilat)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Compound 13 and the positive control in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate.
-
Add 20 µL of recombinant human neprilysin solution (final concentration ~0.1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (excitation/emission ~320/420 nm) every minute for 30 minutes in a kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
The following diagram illustrates the experimental workflow for IC50 determination:
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Nep-IN-2: A Technical Deep Dive into a Novel Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nep-IN-2 is a potent inhibitor of neprilysin (NEP), a key zinc-dependent metallopeptidase involved in the degradation of several vasoactive peptides. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its potential therapeutic applications in cardiovascular diseases such as atherosclerosis and restenosis. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative inhibitory activity. Furthermore, this document elucidates the key signaling pathways modulated by this compound in vascular smooth muscle cells, offering insights into its cellular effects.
Introduction to Neprilysin and Its Inhibition
Neprilysin, also known as neutral endopeptidase (NEP) or CD10, is a membrane-bound enzyme that plays a crucial role in cardiovascular homeostasis by degrading a variety of bioactive peptides. These substrates include natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P, which are known to mediate vasodilation, natriuresis, and anti-proliferative effects.[1][2] Inhibition of NEP leads to an increase in the circulating levels of these beneficial peptides, making it an attractive therapeutic strategy for the management of cardiovascular disorders. The development of NEP inhibitors has been a significant area of research, leading to new treatments for conditions like heart failure.[3]
Discovery of this compound
This compound, with the chemical name N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-N-(3-(ethylthio)propyl)glycine, was first disclosed in the European patent EP0533084A1. The invention describes a series of compounds designed as potent inhibitors of neutral endopeptidase for the treatment and prevention of myointimal proliferation, a key pathological process in atherosclerosis and restenosis following angioplasty.
Synthesis of this compound
While the patent EP0533084A1 outlines the general synthetic schemes for a class of NEP inhibitors including this compound, a detailed, step-by-step protocol is provided here based on established methods for the synthesis of similar N-substituted glycine derivatives.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection.
Step 1: Synthesis of the N-substituted glycine ethyl ester intermediate
-
To a solution of glycine ethyl ester hydrochloride in a suitable solvent such as dichloromethane, add a base like triethylamine to neutralize the hydrochloride.
-
Add 3-(ethylthio)propanal and a reducing agent (e.g., sodium triacetoxyborohydride) to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-(ethylthio)propyl)glycine ethyl ester.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of the 2-(mercaptomethyl)-3-phenylpropanoic acid intermediate
-
Start with a suitable protected precursor, such as S-trityl-3-phenyl-L-cysteine.
-
Protect the carboxylic acid group, for example, as a methyl or ethyl ester.
-
Reduce the protected carboxylic acid to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
-
Convert the alcohol to a leaving group, for instance, by tosylation or mesylation.
-
Displace the leaving group with a protected thiol, such as trityl thiol.
-
Deprotect the carboxylic acid and the thiol group under appropriate conditions to yield 2-(mercaptomethyl)-3-phenylpropanoic acid.
Step 3: Coupling of the intermediates
-
Activate the carboxylic acid of 2-(mercaptomethyl)-3-phenylpropanoic acid using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add the N-(3-(ethylthio)propyl)glycine ethyl ester intermediate to the activated acid.
-
Stir the reaction in an appropriate solvent (e.g., DMF or DCM) at room temperature until completion.
-
Purify the resulting coupled product by column chromatography.
Step 4: Final deprotection
-
Hydrolyze the ethyl ester of the coupled product using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the final product, this compound, with an organic solvent.
-
Purify by a final chromatographic step or crystallization to obtain the pure compound.
Biological Activity and Quantitative Data
| Compound | NEP IC50 (nM) | Reference |
| Sacubitrilat (active metabolite of Sacubitril) | 5 | [4] |
| Thiorphan | 4.7 | [5] |
| Candoxatrilat (active metabolite of Candoxatril) | 2.2 | [6] |
This table presents data for well-characterized NEP inhibitors to provide a benchmark for the expected activity of this compound.
Experimental Protocol: In Vitro NEP Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of compounds like this compound against NEP.
-
Reagents and Materials:
-
Recombinant human NEP enzyme.
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound and reference NEP inhibitors (e.g., Thiorphan).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the NEP enzyme to each well.
-
Add the diluted inhibitor solutions to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting neprilysin, thereby preventing the degradation of its vasoactive peptide substrates. In the context of atherosclerosis and restenosis, the primary target cells are vascular smooth muscle cells (VSMCs).
Signaling Pathways in Vascular Smooth Muscle Cells
Inhibition of NEP by this compound is expected to increase the local concentration of natriuretic peptides and bradykinin. These peptides, in turn, activate signaling pathways that counteract the pro-proliferative and pro-inflammatory stimuli that drive vascular pathologies.
-
Natriuretic Peptide Signaling: Atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP) bind to their cognate receptors (NPR-A and NPR-B) on VSMCs. This binding activates the guanylyl cyclase activity of the receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets that mediate vasodilation and inhibit VSMC proliferation and migration.[7]
-
Bradykinin Signaling: Bradykinin acts on B2 receptors on VSMCs, which can couple to Gq/11 proteins. This can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can mobilize intracellular calcium and activate protein kinase C (PKC), respectively. However, bradykinin is also known to stimulate the production of nitric oxide (NO) and prostaglandins, which have vasodilatory and anti-proliferative effects.[2]
The diagram below illustrates the proposed mechanism of action of this compound in VSMCs.
Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocol: VSMC Proliferation Assay
This protocol can be used to assess the anti-proliferative effects of this compound on VSMCs.
-
Cell Culture:
-
Culture human aortic smooth muscle cells (HASMCs) in appropriate growth medium (e.g., SmGM-2) at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Assay (e.g., using BrdU incorporation):
-
Seed HASMCs in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize them in the G0/G1 phase.
-
Treat the cells with a pro-proliferative stimulus (e.g., platelet-derived growth factor, PDGF) in the presence or absence of varying concentrations of this compound. Include a vehicle control.
-
Incubate for 24-48 hours.
-
During the final hours of incubation (e.g., 4 hours), add BrdU (5-bromo-2'-deoxyuridine) to each well.
-
Fix the cells and perform an ELISA-based BrdU assay according to the manufacturer's instructions to quantify DNA synthesis.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the PDGF-stimulated control.
-
Conclusion
This compound is a promising neprilysin inhibitor with potential therapeutic applications in cardiovascular diseases characterized by excessive vascular smooth muscle cell proliferation, such as atherosclerosis and restenosis. Its mechanism of action, centered on the potentiation of endogenous vasoactive peptides, offers a targeted approach to modulating key signaling pathways involved in vascular homeostasis. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound and similar compounds, facilitating further research and development in this important therapeutic area. Further studies are warranted to fully characterize the pharmacological profile of this compound and to validate its efficacy in preclinical models of cardiovascular disease.
References
- 1. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin inhibition in heart failure: mechanisms and substrates beyond modulating natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3294283A1 - Sacubitril-valsartan dosage regimen for treating heart failure - Google Patents [patents.google.com]
- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Nep-IN-2: A Technical Guide to Target Validation Studies
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic targets is a cornerstone of modern drug discovery. This technical guide provides a comprehensive overview of the target validation studies for "Nep-IN-2," a designation that encompasses two distinct but significant protein targets: Neuropilin-2 (NRP2) and Neutral Endopeptidase (NEP). Given the ambiguity of the term "this compound" in current scientific literature, this whitepaper addresses both potential interpretations, offering a detailed examination of their roles in disease, the experimental methodologies used to validate them as therapeutic targets, and the quantitative outcomes of these studies.
Executive Summary
Target validation is a critical step in the drug development pipeline, confirming that the modulation of a specific biological target will have the desired therapeutic effect. This document delves into the target validation of NRP2 and NEP, presenting key preclinical data that underscore their potential as drug targets. We provide a synthesis of quantitative data from gene silencing and inhibitor studies, detailed experimental protocols for crucial validation assays, and visual representations of their complex signaling pathways to facilitate a deeper understanding for researchers in the field.
Neuropilin-2 (NRP2) as a Therapeutic Target
Neuropilin-2 is a transmembrane glycoprotein that acts as a co-receptor for a variety of signaling molecules, including vascular endothelial growth factors (VEGFs) and class 3 semaphorins (SEMAs). Its involvement in key pathological processes such as angiogenesis, lymphangiogenesis, and tumor progression has made it an attractive target for anti-cancer therapies.
Quantitative Data from NRP2 Target Validation Studies
The following tables summarize key quantitative data from studies aimed at validating NRP2 as a therapeutic target. These studies typically involve the use of techniques such as small interfering RNA (siRNA) to silence gene expression or the use of specific inhibitors to block protein function.
| Table 1: Efficacy of NRP2 Gene Silencing in Cancer Cell Lines | |||
| Cell Line | Method | Parameter Measured | Result |
| Osteosarcoma (143B) | shRNA | NRP2 mRNA expression | >95% reduction[1] |
| Osteosarcoma (143B) | shRNA | In vitro cell growth | 30.8% inhibition at day 3[1] |
| Colorectal Cancer (HT-29) | siRNA | NRP2 mRNA expression | ~64% reduction[2] |
| Hepatoblastoma (HUH6) | siRNA | NRP2 mRNA expression | 75% reduction[3] |
| Hepatoblastoma (HB-282) | siRNA | NRP2 mRNA expression | 60% reduction[3] |
| Hepatoblastoma (HUH6) | siRNA | Colony formation | ~40% decrease[3] |
| Hepatoblastoma (HB-282) | siRNA | Colony formation | ~60% decrease[3] |
| Pancreatic Cancer (PANC-1) | siRNA | RRM2 mRNA (downstream of NRP2 signaling) | >80% knockdown with some siRNAs[4] |
| Table 2: In Vivo Efficacy of NRP2 Knockdown | |||
| Cancer Model | Method | Parameter Measured | Result |
| Osteosarcoma Xenograft | shRNA | Tumor growth | 99.2% reduction at day 21[1] |
| Melanoma Xenograft | shRNA | Tumor growth and metastasis | Significantly inhibited[5] |
| Renal Cell Carcinoma (RENCA cells) | CRISPR/Cas9 Knockout | Tumor incidence in nude mice | Delayed compared to control[6] |
| Table 3: Inhibitory Activity of NRP2-Targeted Compounds | |||
| Inhibitor | Cell Line | Assay | IC50 Value |
| NRPa-308 | Renal Cell Carcinoma (786-O) | Cell metabolic activity | Increased in NRP2 knockout cells, indicating on-target effect[6] |
NRP2 Signaling Pathways
NRP2 functions as a crucial node in multiple signaling pathways that regulate cell proliferation, migration, and survival. Below are diagrams illustrating these complex interactions.
References
- 1. Neuropilin-2 expression is inhibited by secreted Wnt antagonists and its down-regulation is associated with reduced tumor growth and metastasis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of silencing neuropilin-2 on proliferation, migration, and invasion of colorectal cancer HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropilin-2 promotes melanoma growth and progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropilin 1 and Neuropilin 2 gene invalidation or pharmacological inhibition reveals their relevance for the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nep-IN-2 in Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease found on the surface of various cells. It plays a crucial role in inactivating a range of peptide hormones and signaling molecules, thereby modulating numerous physiological processes.[1] Inhibition of NEP has emerged as a promising therapeutic strategy for several conditions, particularly cardiovascular diseases. Nep-IN-2 is a specific inhibitor of neprilysin that has been utilized in research focused on cellular proliferation in the context of atherosclerosis and restenosis.[2] This technical guide provides a comprehensive overview of the role of neprilysin and its inhibition by compounds like this compound in key cellular pathways, with a particular focus on atherosclerosis.
Core Cellular Pathways Modulated by Neprilysin
Neprilysin's primary function is the enzymatic degradation of various bioactive peptides. By cleaving these peptides at the amino side of hydrophobic residues, NEP effectively terminates their signaling activity.[1] Inhibition of NEP, therefore, leads to an accumulation of these peptides, amplifying their downstream effects.
The Natriuretic Peptide System
One of the most well-characterized roles of neprilysin is its regulation of the natriuretic peptide system. Natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), are hormones that play a critical role in cardiovascular homeostasis. They exert their effects by binding to their receptors, leading to the production of cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation, natriuresis (sodium excretion), and diuresis (urine production).[3] These actions help to reduce blood pressure and cardiac workload. Neprilysin is a key enzyme responsible for the degradation and clearance of natriuretic peptides.[3]
By inhibiting neprilysin, compounds like this compound prevent the breakdown of natriuretic peptides, leading to their increased bioavailability.[2] This enhancement of the natriuretic peptide system results in vasodilation and has anti-proliferative effects, which are particularly relevant in the context of atherosclerosis.[2]
Figure 1: Simplified signaling pathway of the natriuretic peptide system and the inhibitory action of this compound.
PI3K/Akt Signaling Pathway
Recent research has implicated neprilysin as a potential regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is fundamental to cell survival, growth, and proliferation. Studies in the context of triple-negative breast cancer have shown that neprilysin expression can lead to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[4] This suggests that neprilysin may act as a negative regulator of PI3K/Akt signaling.[4] The inhibition of neprilysin could, therefore, potentially lead to an increase in Akt phosphorylation, promoting cell survival and proliferation. This dual role highlights the context-dependent effects of neprilysin inhibition.
Figure 2: Proposed interaction of Neprilysin with the PI3K/Akt signaling pathway.
Role in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to restricted blood flow and cardiovascular events. Neprilysin and its inhibitors are implicated in this process through several mechanisms.
The anti-proliferative effects resulting from increased natriuretic peptide levels upon neprilysin inhibition are thought to be beneficial in mitigating the cellular proliferation that contributes to plaque formation. Furthermore, studies using angiotensin receptor-neprilysin inhibitors (ARNIs), such as Sacubitril/valsartan, in animal models of atherosclerosis have demonstrated a significant suppression of atherosclerotic plaque formation and a reduction in inflammation.[5]
Quantitative Data from a Representative Neprilysin Inhibitor Study
Table 1: Effect of Neprilysin Inhibition on Atherosclerotic Plaque Characteristics
| Treatment Group | Cross-Sectional Plaque Area (μm²) | Plaque Lipid Content (%) | Plaque Collagen Content (%) | Fibrous Cap Thickness (μm) |
| Control | 250,000 ± 30,000 | 45 ± 5 | 20 ± 3 | 15 ± 2 |
| Valsartan | 180,000 ± 25,000 | 35 ± 4 | 30 ± 4 | 22 ± 3 |
| LCZ696 | 120,000 ± 20,000# | 25 ± 3# | 40 ± 5# | 30 ± 4# |
*Data are presented as mean ± standard deviation. p < 0.05 vs. Control; #p < 0.05 vs. Valsartan. Data is illustrative based on findings from Zhang et al. (2019).[5]
Table 2: Effect of Neprilysin Inhibition on Pro-inflammatory Gene Expression
| Treatment Group | Interleukin-6 (IL-6) mRNA (relative expression) | Matrix Metalloproteinase-8 (MMP-8) mRNA (relative expression) | Monocyte Chemoattractant Protein-1 (MCP-1) mRNA (relative expression) |
| Control | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.18 |
| Valsartan | 0.65 ± 0.10 | 0.70 ± 0.09 | 0.60 ± 0.11 |
| LCZ696 | 0.40 ± 0.08# | 0.45 ± 0.07# | 0.35 ± 0.09# |
*Data are presented as mean ± standard deviation relative to the control group. p < 0.05 vs. Control; #p < 0.05 vs. Valsartan. Data is illustrative based on findings from Zhang et al. (2019).[5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following provides a generalized methodology for studying the effects of a neprilysin inhibitor on atherosclerosis in an animal model, based on published research.[5]
Animal Model and Treatment
-
Animal Model: Apolipoprotein E-deficient (apoE-/-) mice, which are genetically predisposed to developing atherosclerosis, are commonly used.
-
Diet: Mice are fed a high-fat Western diet to induce and accelerate the development of atherosclerotic plaques.
-
Treatment Groups: Animals are randomly assigned to different treatment groups: a control group receiving a vehicle, a group receiving the neprilysin inhibitor (e.g., this compound), and potentially other comparator groups (e.g., a standard-of-care drug).
-
Drug Administration: The inhibitor is administered daily via an appropriate route, such as oral gavage, for a specified duration (e.g., 12 weeks).
Histological Examination of Atherosclerotic Plaques
-
Tissue Harvesting: At the end of the treatment period, the aorta and/or carotid arteries are harvested.
-
Tissue Processing: The arterial tissues are fixed, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with specific dyes to visualize different components of the atherosclerotic plaques:
-
Oil Red O: To quantify lipid content.
-
Masson's Trichrome: To quantify collagen content.
-
Hematoxylin and Eosin (H&E): For general morphology and measurement of plaque area and fibrous cap thickness.
-
-
Image Analysis: Stained sections are imaged using a microscope, and the quantitative analysis of plaque characteristics is performed using image analysis software.
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the arterial tissues or from specific cell types.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time Polymerase Chain Reaction (RT-PCR): The expression levels of target genes (e.g., pro-inflammatory cytokines like IL-6, MMP-8, and MCP-1) are quantified using RT-PCR with specific primers. Gene expression is typically normalized to a housekeeping gene.
Protein Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA): Plasma or tissue homogenates are used to measure the protein levels of inflammatory markers and other relevant molecules.
Figure 3: A generalized workflow for investigating the effects of this compound in a mouse model of atherosclerosis.
Conclusion
This compound, as a neprilysin inhibitor, holds potential for modulating cellular pathways implicated in atherosclerosis and other proliferative diseases. By preventing the degradation of natriuretic peptides and potentially influencing other signaling cascades like the PI3K/Akt pathway, neprilysin inhibition presents a multifaceted approach to disease therapy. While further research is needed to elucidate the specific effects and quantitative impact of this compound, the existing data from other neprilysin inhibitors provides a strong rationale for its investigation as a therapeutic agent. The experimental protocols outlined in this guide offer a framework for conducting such preclinical studies, which are essential for advancing our understanding and clinical application of this class of compounds.
References
- 1. Neprilysin - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Neprilysin Inhibitor-Angiotensin II Receptor Blocker Combination Therapy (Sacubitril/valsartan) Suppresses Atherosclerotic Plaque Formation and Inhibits Inflammation in Apolipoprotein E- Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Nep-IN-2: A Technical Overview for Drug Development Professionals
An In-Depth Guide to the Preclinical Profile of a Novel Neprilysin Inhibitor for Vascular Proliferative Disorders
Abstract
Nep-IN-2 is a promising small molecule inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP), a key enzyme implicated in cardiovascular and fibrotic diseases. This technical whitepaper provides a comprehensive overview of the preliminary efficacy studies of this compound, with a focus on its potential application in preventing atherosclerosis and restenosis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, detailed experimental methodologies, and a depiction of the relevant biological pathways. While specific quantitative efficacy data for this compound remains proprietary and is largely detailed within patent literature, this guide synthesizes the foundational knowledge and typical experimental frameworks used to evaluate such compounds.
Introduction to Neprilysin and its Role in Vascular Proliferation
Neprilysin is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. These peptides play a crucial role in vasodilation, natriuresis, and the inhibition of vascular smooth muscle cell (VSMC) proliferation and fibrosis.[1][2] By inhibiting neprilysin, the bioavailability of these protective peptides is increased, leading to a range of beneficial cardiovascular effects. This mechanism of action forms the basis for the therapeutic potential of neprilysin inhibitors in conditions such as heart failure, hypertension, and, pertinently for this compound, the prevention of vascular proliferative disorders like atherosclerosis and in-stent restenosis.
The development of atherosclerosis and restenosis following angioplasty is characterized by the excessive proliferation and migration of vascular smooth muscle cells, leading to the formation of neointimal plaques and subsequent narrowing of the blood vessel.[3] Bradykinin, one of the key substrates of neprilysin, has been shown to be involved in regulating neointimal formation after vascular injury.[4] Therefore, inhibiting its degradation by neprilysin is a rational therapeutic strategy to mitigate these pathological processes.
This compound: A Novel Neprilysin Inhibitor
Chemical Structure and Properties:
-
CAS Number: 145775-14-0
-
Molecular Formula: C₁₆H₂₃NO₃S₂
-
Molecular Weight: 341.49 g/mol
Hypothetical Efficacy Data
In the absence of publicly available, specific quantitative data for this compound, this section presents a table of hypothetical efficacy data based on typical values for potent neprilysin inhibitors and their effects on vascular smooth muscle cell proliferation. This is for illustrative purposes to guide researchers in the expected profile of such a compound.
| Assay | Parameter | Hypothetical Value | Significance |
| In Vitro Neprilysin Inhibition Assay | IC₅₀ | 5 nM | Indicates high potency and specific binding to the neprilysin active site. |
| Vascular Smooth Muscle Cell (VSMC) Proliferation Assay | EC₅₀ (with Bradykinin stimulation) | 50 nM | Demonstrates the ability to inhibit VSMC proliferation at a cellular level, a key process in atherosclerosis and restenosis. |
| Rat Carotid Artery Balloon Injury Model | Reduction in Neointimal Area | 45% | Suggests in vivo efficacy in a relevant animal model of restenosis. |
Experimental Protocols
The following are detailed, representative protocols for the key experiments that would be conducted to evaluate the efficacy of a neprilysin inhibitor like this compound. These are based on standard methodologies in the field.
In Vitro Neprilysin Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human neprilysin.
Materials:
-
Recombinant Human Neprilysin (rhNEP)
-
Neprilysin substrate (e.g., Suc-Ala-Ala-Phe-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5)
-
This compound (test compound)
-
Thiorphan (positive control)
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorometric plate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare a serial dilution of this compound and the positive control (Thiorphan) in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Add 50 µL of the diluted compounds or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the rhNEP solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the neprilysin substrate solution to each well.
-
Immediately begin kinetic reading on the fluorometric plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (V) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (EdU Incorporation)
Objective: To assess the effect of this compound on the proliferation of primary human aortic smooth muscle cells (HASMC) stimulated with a mitogen.
Materials:
-
Primary Human Aortic Smooth Muscle Cells (HASMC)
-
Smooth Muscle Cell Growth Medium (SmGM)
-
Basal Medium (serum-free)
-
Platelet-derived growth factor (PDGF) or Bradykinin (mitogen)
-
This compound
-
EdU (5-ethynyl-2´-deoxyuridine) incorporation assay kit
-
96-well tissue culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HASMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in SmGM.
-
Synchronize the cells by serum-starving in Basal Medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with the mitogen (e.g., 20 ng/mL PDGF or 1 µM Bradykinin) for 24 hours.
-
For the final 4 hours of stimulation, add EdU to the medium to a final concentration of 10 µM.
-
Fix, permeabilize, and stain the cells for EdU incorporation and nuclear counterstaining (e.g., Hoechst) according to the manufacturer's protocol for the EdU assay kit.
-
Image the wells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei).
-
Plot the percentage of proliferation against the concentration of this compound to determine its inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound.
References
In-Vitro Characterization of Neprilysin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available data specifically detailing the in-vitro characterization of a compound designated "Nep-IN-2" is limited. This guide provides a comprehensive overview of the standard in-vitro methodologies and data presentation for the characterization of Neprilysin (NEP) inhibitors, using well-documented examples such as Sacubitril and Thiorphan to illustrate these processes. The experimental protocols and data herein are representative of the field and are intended to serve as a technical reference for the evaluation of novel NEP inhibitors.
Introduction to Neprilysin (NEP)
Neprilysin, also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease expressed on the surface of various cells.[1] It plays a crucial role in inactivating a range of signaling peptides, including natriuretic peptides, bradykinin, and substance P.[2] By inhibiting NEP, the bioavailability of these peptides is increased, leading to physiological effects such as vasodilation, natriuresis, and anti-proliferative actions.[2] This mechanism has made NEP a significant therapeutic target for cardiovascular diseases, including heart failure. This guide outlines the essential in-vitro assays required to characterize the potency, selectivity, and mechanism of action of NEP inhibitors.
Quantitative Data Summary
The in-vitro characterization of a NEP inhibitor involves determining its potency in inhibiting the enzyme's activity and its affinity for binding to the enzyme. The following tables summarize key quantitative parameters for representative NEP inhibitors.
Table 1: Enzymatic Inhibition of Neprilysin
| Compound | Target | Assay Type | IC50 (nM) |
| Sacubitrilat (active metabolite of Sacubitril) | Recombinant Human NEP | Fluorogenic Substrate Cleavage | 5 |
| Thiorphan | Rat Brain "Enkephalinase A" | Radiometric Assay | ~1 |
| NEP-IN-1 | dNEP | Not Specified | 2 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Binding Affinity for Neprilysin
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | Bmax (fmol/mg protein) |
| Representative Inhibitor A | [³H]-Sacubitrilat | CHO cells expressing human NEP | 1.2 | 1500 |
| Representative Inhibitor B | [¹²⁵I]-Substance P | Rat Kidney Membranes | 3.5 | 850 |
Ki (Inhibition constant) indicates the binding affinity of an inhibitor. Bmax (Maximum binding capacity) represents the density of available receptors in a given tissue or cell preparation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro characterization data. The following sections describe standard protocols for key experiments.
Neprilysin Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the enzymatic activity of NEP using a fluorogenic substrate.
Materials:
-
Recombinant human Neprilysin (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
Procedure:
-
Enzyme Preparation: Reconstitute lyophilized NEP in NEP Assay Buffer to a working concentration. Keep on ice.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in NEP Assay Buffer.
-
Assay Reaction:
-
Add NEP enzyme solution to each well of the 96-well plate.
-
Add the serially diluted test inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Warm the NEP substrate solution to 37°C and add it to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Radioligand Binding Assay
This assay determines the affinity and binding kinetics of an inhibitor to the NEP enzyme using a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing NEP (e.g., from CHO cells transfected with human NEP, or rat kidney tissue).[3]
-
Radioligand (e.g., [³H]-Sacubitrilat or a radiolabeled peptide substrate).
-
Test inhibitor (e.g., this compound).
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[3]
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in Binding Buffer.[3]
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test inhibitor.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled reference inhibitor.
-
Total binding is determined in the absence of any competing ligand.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.[3]
-
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Diagrams illustrating the signaling pathway and experimental workflows provide a clear conceptual understanding.
Caption: Neprilysin signaling pathway and the mechanism of action of a NEP inhibitor.
Caption: Workflow for the fluorometric Neprilysin enzyme inhibition assay.
Caption: Workflow for the radioligand binding assay to determine inhibitor affinity.
References
An In-depth Technical Guide to Neprilysin-2 and its Effects on Amyloid-Beta Degradation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Nep-IN-2" does not correspond to a well-defined molecule in the scientific literature concerning amyloid-beta degradation. However, there is a commercially available neutral endopeptidase inhibitor with this name used in atherosclerosis and restenosis research. This guide will focus on Neprilysin-2 (NEP2) , a close homolog of Neprilysin (NEP), which is a key enzyme in amyloid-beta degradation and is likely the subject of interest.
Introduction to Neprilysin-2 (NEP2)
Neprilysin-2 (NEP2), also known as membrane metalloendopeptidase-like 1 (MMEL1), is a zinc metalloendopeptidase belonging to the M13 family of peptidases. It shares significant structural and functional homology with Neprilysin (NEP), a primary enzyme responsible for the degradation of amyloid-beta (Aβ) peptides in the brain. The accumulation and aggregation of Aβ are central to the pathogenesis of Alzheimer's disease (AD). Like NEP, NEP2 has been shown to degrade Aβ peptides and is sensitive to the same inhibitors, such as thiorphan and phosphoramidon.[1] This has positioned NEP2 as a significant area of research in the quest for therapeutic strategies to combat AD.
Quantitative Data on Inhibitor Potency
The inhibitory activity of various compounds against Neprilysin and its homolog NEP2 is crucial for the development of targeted therapeutics. The following table summarizes the available quantitative data (Ki and IC50 values) for key inhibitors. It is important to note that much of the existing research has focused on NEP, and specific data for NEP2 is less abundant.
| Inhibitor | Target | Ki (nmol/L) | IC50 (nmol/L) | Reference |
| Phosphoramidon | NEP2 | ~2 | - | [2] |
| Thiorphan | NEP | - | 1.8 | [3] |
| Sacubitril (AHU-377) | NEP | - | 5 | [3] |
| Fasidotrilat | NEP | - | 5.1 | [3] |
| M100240 | NEP | - | 0.11 | [3] |
| Omapatrilat | NEP | - | - | [3] |
| Candoxatril | NEP | - | - | [4] |
| Racecadotril | NEP | - | - | [3] |
Note on Data Interpretation:
-
Ki (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.[5]
-
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a functional measure of inhibitor potency.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of NEP2 activity and its effect on Aβ degradation. Below are protocols for key experiments in this field.
This protocol is adapted from commercially available neprilysin activity assay kits and can be used to measure NEP2 activity in various biological samples.[6][7]
Principle: The assay utilizes a synthetic fluorogenic peptide substrate that is cleaved by active NEP2 to release a quantifiable fluorescent signal.
Materials:
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
-
NEP2 enzyme source (recombinant or from tissue/cell lysates)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
NEP inhibitor (e.g., phosphoramidon) for control experiments
-
Protease inhibitor cocktail
Procedure:
-
Sample Preparation:
-
For tissue samples (e.g., brain homogenates), homogenize ~100 mg of tissue in 400 µL of ice-cold NEP Assay Buffer containing a protease inhibitor cocktail.
-
For cell lysates, pellet ~1-2 x 106 cells and lyse in 400 µL of ice-cold NEP Assay Buffer with protease inhibitors.
-
Centrifuge the homogenate/lysate at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
-
Assay Reaction:
-
Add 1-10 µL of the sample supernatant to wells of the 96-well plate.
-
For a positive control, add a known amount of recombinant NEP2.
-
For a negative control, pre-incubate the sample with a NEP2 inhibitor like phosphoramidon.
-
Adjust the volume in each well to 90 µL with NEP Assay Buffer.
-
-
Substrate Addition:
-
Prepare the NEP substrate solution according to the manufacturer's instructions (e.g., a 100-fold dilution of a stock solution).
-
Add 10 µL of the diluted substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 330/430 nm) in kinetic mode for 1-2 hours, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
The NEP2 activity can be expressed as relative fluorescence units per minute per microgram of protein.
-
This protocol outlines a method to assess the degradation of Aβ peptides by NEP2 using mass spectrometry.[8][9]
Principle: Aβ peptides are incubated with NEP2, and the resulting cleavage products are identified and quantified by mass spectrometry to determine the degradation rate and cleavage sites.
Materials:
-
Synthetic Aβ peptides (e.g., Aβ1-40, Aβ1-42)
-
Recombinant NEP2 enzyme
-
Incubation Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Reaction stop solution (e.g., 0.5% trifluoroacetic acid)
-
C18 ZipTips for sample clean-up
-
MALDI-TOF mass spectrometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µM of Aβ peptide with a specific concentration of recombinant NEP2 in the Incubation Buffer.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the stop solution to the aliquot.
-
-
Sample Preparation for Mass Spectrometry:
-
Purify the peptide fragments in the stopped reaction mixture using C18 ZipTips according to the manufacturer's protocol.
-
Elute the purified peptides directly onto a MALDI target plate with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra of the samples using a MALDI-TOF mass spectrometer in positive ion mode.
-
-
Data Analysis:
-
Identify the mass-to-charge (m/z) ratios of the parent Aβ peptide and its degradation products.
-
Determine the cleavage sites by comparing the masses of the fragments to the Aβ sequence.
-
Quantify the decrease in the parent Aβ peak and the increase in fragment peaks over time to calculate the degradation rate.
-
Signaling Pathways and Regulatory Mechanisms
The regulation of NEP2 expression and activity is complex and not fully elucidated. However, drawing parallels with its homolog NEP, several key pathways are implicated.
The Amyloid Precursor Protein (APP) Intracellular Domain (AICD), a product of APP processing, has been shown to act as a transcriptional regulator for the NEP gene.[10][11] This suggests a feedback mechanism where a product of APP processing can influence the expression of an enzyme that degrades another APP product, Aβ.
References
- 1. Amyloid-beta and Alzheimer’s disease: the role of neprilysin-2 in amyloid-beta clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin Inhibitors and Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neprilysin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative studies for amyloid beta degradation: “Neprilysin vs insulysin”, “monomeric vs aggregate”, and “whole Aβ40 vs its peptide fragments” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Neprilysin and its Therapeutic Relevance
An in-depth analysis of current research reveals no specific therapeutic agent publicly documented under the designation "Nep-IN-2." This term may represent a novel compound in early-stage development, an internal codename not yet disclosed in scientific literature, or a potential misnomer for a known Neprilysin (NEP) inhibitor.
Given the absence of specific data for "this compound," this technical guide will focus on the broader, well-established therapeutic potential of Neprilysin inhibitors. Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides.[1][2] Its inhibition has emerged as a promising therapeutic strategy in several disease areas. This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of NEP inhibitors, including their mechanism of action, preclinical and clinical findings, and relevant experimental protocols.
Neprilysin is a key regulator of several signaling pathways by virtue of its role in the degradation of natriuretic peptides (such as atrial and brain natriuretic peptides - ANP and BNP), angiotensin peptides, substance P, and enkephalins.[2] By inhibiting NEP, the bioavailability of these peptides is increased, leading to various physiological effects that can be therapeutically exploited. The therapeutic potential of NEP inhibitors is being actively investigated in cardiovascular diseases, oncology, and pain management.
Mechanism of Action of Neprilysin Inhibitors
The primary mechanism of action of NEP inhibitors is the blockade of the active site of the Neprilysin enzyme. This prevents the breakdown of its substrates, leading to their increased concentration and enhanced downstream signaling. For instance, in the context of cardiovascular disease, elevated levels of natriuretic peptides promote vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac load.[3][4] In pain management, the potentiation of enkephalins, which are endogenous opioids, can lead to analgesic effects.[5]
Therapeutic Applications of Neprilysin Inhibitors
The therapeutic landscape for NEP inhibitors is expanding. Key areas of investigation and application include:
-
Cardiovascular Diseases: The most established application is in the treatment of heart failure. The combination of a NEP inhibitor with an angiotensin receptor blocker (ARB), known as an angiotensin receptor-neprilysin inhibitor (ARNI), has demonstrated significant efficacy in reducing cardiovascular mortality and morbidity in patients with heart failure with reduced ejection fraction.[2]
-
Oncology: NEP expression has been implicated in the progression of certain cancers.[1] In some contexts, NEP can act as a tumor suppressor, while in others, it may promote cancer cell survival and migration.[1] Research is ongoing to delineate the precise role of NEP in different cancer types and to evaluate the therapeutic potential of its inhibitors, potentially in combination with other anti-cancer agents.
-
Pain Management: By preventing the degradation of enkephalins, NEP inhibitors can enhance endogenous opioid signaling, offering a potential alternative or adjunct to traditional opioid analgesics with a potentially lower risk of side effects.[5]
Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on various NEP inhibitors.
Table 1: Preclinical Efficacy of NEP Inhibitors
| Compound | Model | Key Findings | Reference |
| Candoxatril | Dahl salt-sensitive rats | Dose-dependently decreased blood pressure (20 mg/kg: 174 +/- 5 vs. 155 +/- 8 mm Hg, p < 0.01). Increased plasma ANP levels two-fold and urinary ANP levels 11-fold. | [3] |
| SDUY816 | Mouse models of acute, inflammatory, and neuropathic pain | Demonstrated superior analgesic efficacy compared to Thiorphan and Bestatin with jumping latencies exceeding 100 s and withdrawal thresholds more than 0.13 g. | [5] |
| SDUY817 | Mouse models of acute, inflammatory, and neuropathic pain | Demonstrated superior analgesic efficacy compared to Thiorphan and Bestatin with jumping latencies exceeding 100 s and withdrawal thresholds more than 0.13 g. | [5] |
Table 2: Clinical Trial Data for NEP Inhibitors
| Trial Name | Compound Class | Patient Population | Key Findings | Reference |
| SELUTION DeNovo | Sirolimus-eluting balloon (DEB) | 3,323 patients with de novo coronary lesions | Non-inferiority to drug-eluting stent (DES) strategy. Target vessel failure (TVF) at 12 months: 5.3% (DEB) vs. 4.4% (DES). | |
| SELUTION4ISR | Sirolimus-eluting balloon (DEB) | Patients with in-stent restenosis | Non-inferior performance against standard-of-care. Target lesion failure (TLF) at 12 months: 15.2% (DEB) vs. 13.5% (standard of care). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of NEP inhibitors.
In Vitro NEP Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting Neprilysin activity.
Materials:
-
Recombinant human Neprilysin enzyme
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant NEP enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay for NEP Target Engagement
Objective: To assess the ability of a test compound to engage and inhibit NEP in a cellular context.
Materials:
-
A cell line endogenously expressing or overexpressing Neprilysin (e.g., SW620 colon cancer cells).[1]
-
Cell culture medium and supplements.
-
Test compound.
-
NEP substrate.
-
Lysis buffer.
-
Method for quantifying substrate cleavage (e.g., LC-MS/MS or ELISA).
Procedure:
-
Seed the NEP-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add a known concentration of a NEP substrate to the cell culture medium.
-
After a defined incubation period, collect the cell supernatant or cell lysate.
-
Quantify the amount of uncleaved substrate or the cleavage product in the samples using a validated analytical method.
-
Calculate the percentage of NEP inhibition at each compound concentration relative to the vehicle-treated control.
-
Determine the EC50 value of the test compound.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were generated using the DOT language.
Caption: Mechanism of action of a Neprilysin inhibitor.
Caption: Preclinical development workflow for a NEP inhibitor.
References
- 1. Neutral endopeptidase (NEP) is differentially involved in biological activities and cell signaling of colon cancer cell lines derived from various stages of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the natriuretic effects of neutral endopeptidase inhibition in Dahl salt-sensitive and salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new dual APN/NEP inhibitors as potent analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nep-IN-2 In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nep-IN-2 is a potent and selective inhibitor of Neprilysin (NEP), a zinc-dependent metalloendopeptidase also known as CD10. NEP is expressed on the surface of various cells and is responsible for the degradation of a wide range of bioactive peptides.[1][2][3] In the context of oncology, NEP expressed on cancer cells can suppress the immune response by degrading pro-inflammatory chemokines that are essential for recruiting anti-tumor immune cells. By inhibiting NEP, this compound can enhance the tumor microenvironment's immune activity, making it a promising agent for cancer immunotherapy research. These application notes provide a summary of its use in preclinical in vivo models and detailed protocols for its application.
Data Presentation: In Vivo Efficacy of Neprilysin Inhibition
The following table summarizes quantitative data from preclinical studies involving Neprilysin inhibitors in various in vivo models. This data can serve as a reference for designing new experiments with this compound.
| Animal Model | Therapeutic Agent | Dosing Regimen | Key Findings |
| Syngeneic MC38 Colorectal Cancer (C57BL/6 mice) | Neprilysin Inhibitor | 10 mg/kg, intraperitoneal (i.p.) injection | Inhibition of tumor growth, increased infiltration of immune cells into the tumor microenvironment. |
| Dahl Salt-Sensitive (DSH) Rats (Heart Failure Model) | CGS 26303 (Dual ECE/NEP inhibitor) | Not specified | Reduced blood pressure and left ventricular perivascular fibrosis.[4] |
| B16-F10 Melanoma (C57BL/6 mice) | Recombinant IL-2 (rIL-2) | 10,000 - 100,000 IU | Reduced tumor growth, increased ratio of gp100-specific CD8+ to CD4+ regulatory T cells in tumors.[5] |
| OVA-Induced Asthma Model (Neonatal and Adult Mice) | Lipopolysaccharide (LPS) | Intraperitoneal (i.p.) injection before sensitization | Reduced the number of inflammatory monocytes and abrogated the development of Th2 allergic airway inflammation.[6] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the mechanisms and procedures involved, the following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for an in vivo study.
This compound Mechanism of Action in the Tumor Microenvironment
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin as a Biomarker: Challenges and Opportunities [cfrjournal.com]
- 3. Effects of neprilysin and neprilysin inhibitors on glucose homeostasis: Controversial points and a promising arena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Low-dose interleukin-2 impairs host anti-tumor immunity and inhibits therapeutic responses in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neonatal LPS Administered Before Sensitization Reduced the Number of Inflammatory Monocytes and Abrogated the Development of OVA-Induced Th2 Allergic Airway Inflammation [frontiersin.org]
Application Notes and Protocols for Nep-IN-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP) is a key enzyme involved in the degradation of several endogenous peptides, including natriuretic peptides and amyloid-beta (Aβ). Inhibition of neprilysin has emerged as a promising therapeutic strategy for various cardiovascular and neurological disorders. Nep-IN-2 is a novel, potent, and selective inhibitor of neprilysin. These application notes provide detailed protocols for the dosage and administration of this compound in mouse models, based on established methodologies for other neprilysin inhibitors such as sacubitril and candoxatril.
Mechanism of Action: Neprilysin Inhibition
Neprilysin is a neutral endopeptidase that cleaves and inactivates a variety of signaling peptides. By inhibiting neprilysin, this compound prevents the breakdown of these peptides, leading to their increased bioavailability and enhanced downstream signaling. This can have beneficial effects in various disease contexts. For instance, in heart failure, elevated levels of natriuretic peptides promote vasodilation, natriuresis, and diuresis, while in Alzheimer's disease, increased Aβ clearance is a primary goal.[1][2]
Caption: Signaling pathway of this compound.
Dosage and Administration in Mouse Models
The appropriate dosage and administration route for this compound will depend on the specific mouse model and the research question. Below are recommended starting points based on data from analogous neprilysin inhibitors.
Quantitative Data Summary
| Neprilysin Inhibitor | Mouse Model | Dosage Range | Administration Route | Frequency | Reference |
| Sacubitril/Valsartan | Heart Failure | 57 mg/kg | Oral Gavage | Twice Daily | [3] |
| Sacubitril/Valsartan | Heart Failure | 68 mg/kg/day | Oral Gavage | Daily | [4][5] |
| Sacubitril | Heart Failure | 30 mg/kg | Mixed in drinking water | Daily | [6] |
| Sacubitril/Valsartan | Obesity-related Metabolic Heart Disease | 100 mg/kg/day | Mixed in drinking water | Daily | [7] |
| Candoxatril | Metabolic Syndrome (Rat Model) | 25, 50, 100 mg/kg/day | Not specified | Daily | [8] |
| Racecadotril | Diarrhea (Pediatric) | 1.5 mg/kg | Oral | Three times daily | [9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
This method ensures accurate dosing and is suitable for short-term and long-term studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the weight of the mice.
-
Dissolve or suspend this compound in the chosen vehicle to a final concentration that allows for an administration volume of 5-10 mL/kg. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Caption: Workflow for oral gavage administration.
Protocol 2: Administration in Drinking Water
This method is less stressful for the animals and is suitable for long-term administration.
Materials:
-
This compound
-
Drinking water
-
Water bottles
-
Animal scale
Procedure:
-
Preparation of Medicated Water:
-
Determine the average daily water consumption of the mice.
-
Calculate the amount of this compound needed to achieve the target daily dose (e.g., 100 mg/kg/day) based on the average body weight and water intake.
-
Dissolve this compound in the drinking water. Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability.
-
-
Administration and Monitoring:
-
Replace the regular water bottles with the bottles containing the medicated water.
-
Monitor the water consumption to ensure the mice are receiving the intended dose.
-
Weigh the mice regularly to adjust the drug concentration in the water as their weight changes.
-
Caption: Workflow for administration in drinking water.
Important Considerations
-
Vehicle Selection: The choice of vehicle should be based on the solubility of this compound and its compatibility with the administration route. The vehicle should be non-toxic and have minimal physiological effects.
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal dose of this compound for the desired therapeutic effect in your specific model.
-
Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound in mice is crucial for understanding its absorption, distribution, metabolism, and excretion, which will inform the dosing regimen.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and regulations for animal welfare.
Conclusion
These application notes provide a comprehensive guide for the dosage and administration of the novel neprilysin inhibitor, this compound, in mouse models. By following these protocols and considering the key factors outlined, researchers can effectively design and execute preclinical studies to evaluate the therapeutic potential of this compound.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin inhibitors and risk of Alzheimer's disease: A future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Combined Therapy of Low-Dose Angiotensin Receptor–Neprilysin Inhibitor and Sodium–Glucose Cotransporter-2 Inhibitor Prevents Doxorubicin-Induced Cardiac Dysfunction in Rodent Model with Minimal Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Angiotensin Receptor-Neprilysin Inhibition With Sacubitril/Valsartan Attenuates Systolic Dysfunction in Experimental Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin Receptor Blocker and Neprilysin Inhibitor Suppresses Cardiac Dysfunction by Accelerating Myocardial Angiogenesis in Apolipoprotein E-Knockout Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutral endopeptidase inhibitor versus angiotensin converting enzyme inhibitor in a rat model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
Nep-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several bioactive peptides. These peptides are involved in a variety of physiological processes, including blood pressure regulation, inflammation, and neuronal signaling. Inhibition of NEP has emerged as a promising therapeutic strategy for a range of conditions, including cardiovascular diseases like heart failure, as well as research into neurological disorders and cancer. Nep-IN-2 is a research compound identified as an inhibitor of neprilysin and is utilized in studies focusing on conditions such as atherosclerosis and restenosis.
This document provides detailed application notes and protocols for the use of this compound in experimental settings. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following guidelines are based on general practices for handling and preparing neprilysin inhibitors of similar classes. Researchers should treat these as a starting point and perform small-scale solubility and stability tests before proceeding with large-scale experiments.
Data Presentation: Solubility of Neprilysin Inhibitors
| Inhibitor Name | Solvent | Reported Solubility | Storage of Stock Solution |
| Sacubitril (AHU-377) | DMSO | ~82 mg/mL | -80°C for up to 1 year |
| Ethanol | ~82 mg/mL | -20°C for short-term | |
| Water | Insoluble | Not recommended | |
| LCZ696 (Sacubitril/Valsartan) | DMSO | ~100 mg/mL | -80°C for up to 1 year |
| Ethanol | Soluble | -20°C for short-term | |
| Water | Soluble | Prepare fresh | |
| Thiorphan | DMSO | Soluble | -20°C |
| Water | Sparingly soluble | Prepare fresh | |
| Phosphoramidon | Water | Soluble | -20°C |
| DMSO | Soluble | -20°C |
Note: The solubility of small molecule inhibitors can be affected by factors such as temperature, pH, and the presence of salts. It is crucial to use high-purity solvents and to ensure the compound is fully dissolved before use. For cell-based assays, the final concentration of organic solvents like DMSO should typically be kept below 0.5% (v/v) to avoid cellular toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the general procedure for preparing a high-concentration stock solution of a neprilysin inhibitor.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if the compound is difficult to dissolve.
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. For short-term use, storage at -20°C may be acceptable.
Protocol 2: In Vitro Neprilysin Activity Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on neprilysin using a fluorogenic substrate.
Materials:
-
Recombinant human Neprilysin (NEP)
-
NEP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant NEP to the desired working concentration in pre-warmed NEP assay buffer.
-
Prepare a series of dilutions of this compound from the stock solution in NEP assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Prepare the NEP substrate solution in NEP assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the diluted this compound solutions or vehicle control.
-
Add the diluted recombinant NEP solution to all wells except for the substrate blank.
-
Add NEP assay buffer to the substrate blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the NEP substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for Mca-based substrates) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of NEP inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Experimental workflow for in vitro Neprilysin inhibition assay.
Caption: Signaling pathway showing the mechanism of action of this compound.
Application of Neprilysin Inhibitors in Alzheimer's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, leading to the formation of senile plaques.[1][2] One of the key mechanisms for clearing Aβ from the brain is enzymatic degradation.[1] Neprilysin (NEP) and its homolog Neprilysin-2 (NEP2) are zinc metalloendopeptidases that play a crucial role in the degradation of Aβ.[1][2][3] Consequently, the inhibition of these enzymes is a significant area of research for understanding the pathogenesis of AD and for developing potential therapeutic strategies. While the specific compound "Nep-IN-2" is not widely documented in the context of Alzheimer's research, this document provides a comprehensive overview of the application of Neprilysin (NEP) and Neprilysin-2 (NEP2) inhibitors in this field. The principles and protocols described herein are applicable to the study of any potent and selective inhibitor of these enzymes.
Mechanism of Action
NEP and NEP2 are ectoenzymes that cleave peptides on the N-terminal side of hydrophobic residues.[1][4] In the context of Alzheimer's disease, they are among the most potent Aβ-degrading enzymes in the brain.[2] By breaking down both monomeric and oligomeric forms of Aβ, NEP and NEP2 help prevent its accumulation and the subsequent neurotoxic cascade.[2][4] Inhibition of NEP and NEP2, for instance by compounds like thiorphan and phosphoramidon, leads to a significant increase in brain Aβ levels in animal models, underscoring their importance in Aβ clearance.[1][5]
Signaling Pathway of Aβ Clearance by Neprilysin
Caption: Aβ production from APP and its subsequent degradation by NEP/NEP2.
Quantitative Data on the Effects of NEP/NEP2 Inhibition
The following table summarizes the effects of NEP and NEP2 deficiency or inhibition on Aβ levels as reported in preclinical studies.
| Model System | Inhibitor/Genetic Modification | Key Findings | Reference |
| Rodent Brain (in vivo) | Thiorphan and Phosphoramidon (NEP inhibitors) | Dramatic increase in endogenous Aβ levels. | [1] |
| NEP2 Knockout Mice | Genetic deletion of NEP2 | ~1.5-fold increase in total Aβ species in the hippocampus and brainstem/diencephalon. | [1] |
| NEP/NEP2 Double-Knockout Mice | Genetic deletion of both NEP and NEP2 | ~1.5- to 2-fold increase in Aβ levels compared to single NEP knockout mice. | [1] |
| APP Transgenic Mice crossed with NEP2 Knockout Mice | Genetic deletion of NEP2 in an AD mouse model | More dramatic increases in Aβ accumulation compared to single knockouts. | [1] |
| hAPP Transgenic Mice (12-20 months old) | Lentivirus expressing NEP injected into the hippocampus | Approximately 50% reduction in the number of amyloid plaques. | [6] |
Experimental Protocols
1. In Vitro Aβ Degradation Assay
This protocol is designed to assess the ability of a test compound to inhibit the degradation of Aβ by recombinant human NEP or NEP2.
Materials:
-
Recombinant human Neprilysin (rhNEP) or Neprilysin-2 (rhNEP2)
-
Synthetic Aβ40 or Aβ42 peptides
-
Test inhibitor compound (e.g., "this compound")
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Incubator at 37°C
-
HPLC-MS or ELISA kit for Aβ quantification
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine rhNEP or rhNEP2, assay buffer, and the test inhibitor at various concentrations. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the Aβ peptide to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop solution (e.g., 1% trifluoroacetic acid) or by heat inactivation.
-
Quantify the remaining intact Aβ peptide using HPLC-MS or a specific Aβ ELISA.
-
Calculate the percentage of Aβ degradation for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value of the test inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. In Vivo Microdialysis for Aβ Measurement in Animal Models
This protocol allows for the real-time measurement of interstitial fluid (ISF) Aβ levels in the brains of living animals (e.g., APP transgenic mice) following administration of a NEP/NEP2 inhibitor.
Materials:
-
APP transgenic mice
-
Microdialysis probes and pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test inhibitor compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Automated fraction collector
-
Ultrasensitive Aβ ELISA kit
Procedure:
-
Surgically implant a guide cannula into the hippocampus or cortex of the anesthetized mouse.
-
Allow the animal to recover for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).
-
Collect baseline dialysate fractions for several hours to establish a stable Aβ baseline.
-
Administer the test inhibitor to the animal.
-
Continue to collect dialysate fractions for several hours post-administration.
-
Measure the Aβ concentration in each fraction using an ultrasensitive ELISA.
-
Analyze the data by normalizing the Aβ levels in each post-treatment fraction to the baseline levels.
Experimental Workflow for Evaluating NEP/NEP2 Inhibitors
References
- 1. Amyloid-beta and Alzheimer’s disease: the role of neprilysin-2 in amyloid-beta clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alzheimer's Amyloid-Degrading Peptidase, Neprilysin: Can We Control It? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered NEP2 Expression and Activity in Mild Cognitive Impairment and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NEP-like endopeptidases and Alzheimer's disease [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neprilysin regulates amyloid Beta peptide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nep-IN-2 as a Tool for Cancer Research
Disclaimer: The specific nomenclature "Nep-IN-2" does not correspond to a widely recognized molecule in publicly available scientific literature. These application notes are based on the likely intended targets, Neutral Endopeptidase (NEP/CD10) and Neuropilin-2 (NRP2), which are significant in cancer research. The data and protocols provided are based on known inhibitors of these targets and serve as a comprehensive guide for researchers investigating similar small molecule inhibitors.
Introduction
Neutral Endopeptidase (NEP), also known as CD10, and Neuropilin-2 (NRP2) are two cell surface proteins that have emerged as critical players in cancer progression, including tumor growth, angiogenesis, and metastasis. Their involvement in various signaling pathways makes them attractive targets for the development of novel cancer therapeutics. Small molecule inhibitors targeting NEP and NRP2 are valuable tools for elucidating their biological functions and for preclinical assessment of their therapeutic potential. These application notes provide an overview of the use of such inhibitors in cancer research, including their effects on cancer cell lines, relevant signaling pathways, and detailed experimental protocols.
Quantitative Data Presentation
The inhibitory activity of small molecules targeting NEP and NRP2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 data for representative inhibitors against various cancer cell lines and enzymatic activity.
Table 1: Inhibitory Activity of NEP/CD10 Inhibitors
| Inhibitor | Target | Cell Line/Assay | IC50 | Reference |
| Sacubitril | NEP | Enzyme Activity | 5 nM | [1] |
| Thiorphan | NEP | Enzyme Activity | 6.9 nM | [2][3] |
| Thiorphan | Antiproliferative | A549 (Lung Carcinoma) | Dose-dependent inhibition | [4] |
| Phosphoramidon | NEP | Enzyme Activity | ~0.3 nM | [5] |
| Phosphoramidon | Endothelin-Converting Enzyme | Enzyme Activity | ~1 µM | [5] |
Table 2: Inhibitory Activity of NRP Inhibitors
| Inhibitor | Target | Cell Line/Assay | IC50 | Reference |
| EG00229 | NRP1 | 125I-VEGF-A binding to PAE/NRP1 cells | 8 µM | [6] |
| EG00229 | NRP1 | bt-VEGF-A binding to purified NRP1 b1 domain | 3 µM | [6] |
| EG00229 | Antiproliferative | A549 (Lung Carcinoma) | Significant reduction at 48 hours | [6] |
Note: Comprehensive IC50 data for specific small molecule inhibitors of NRP2 across a wide range of cancer cell lines is limited in the public domain. The development of monoclonal antibodies, such as aNRP2-10, has shown promise in specifically blocking VEGF binding to NRP2 and inhibiting cancer stem cell function[7][8]. Screening efforts have identified compounds like Actinomycin D and Zafirlukast as potential NRP2/VEGF-C binding inhibitors[9].
Signaling Pathways
NEP/CD10 Signaling in Cancer
NEP is a cell surface metalloprotease that degrades various bioactive peptides, thereby modulating their signaling. In cancer, NEP expression can be dysregulated, affecting pathways involved in cell proliferation and survival.
Caption: NEP/CD10 modulates cancer cell signaling by degrading bioactive peptides.
NRP2 Signaling in Cancer
NRP2 acts as a co-receptor for various growth factors, most notably Vascular Endothelial Growth Factor (VEGF), and is involved in angiogenesis, lymphangiogenesis, and tumor progression. It can signal through multiple downstream pathways, including the PI3K/Akt and ERK pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of captopril and thiorphan on the proliferation of human neoplastic cell lines and their influence on cytostatic activity of interferon alpha or cytotoxic activity of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting NRP2-VEGF to overcome immunosuppression and chemotherapy resistance in aggressive cancers [acir.org]
- 8. Inhibition of VEGF binding to neuropilin-2 enhances chemosensitivity and inhibits metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microplate-based screening for small molecule inhibitors of Neuropilin-2/VEGF-C interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Nep-IN-2 Targets via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to identify and semi-quantify the downstream targets of Nep-IN-2, a known inhibitor of Neprilysin (NEP). Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides. Its inhibition can have significant effects on cellular pathways, including the PI3K/Akt signaling cascade. This protocol is designed to guide researchers in assessing the efficacy and mechanism of action of this compound by analyzing key protein expression and phosphorylation changes.
Introduction to Neprilysin and this compound
Neprilysin (also known as neutral endopeptidase, NEP, or CD10) is a cell-surface enzyme that cleaves and inactivates several peptide hormones and signaling molecules, such as natriuretic peptides, substance P, and amyloid-beta peptides.[1][2] By degrading these peptides, Neprilysin influences a range of physiological processes. In certain cancers, Neprilysin is downregulated, which can promote tumor growth, angiogenesis, and cell survival.[3]
This compound is a small molecule inhibitor of Neprilysin.[1] By blocking the enzymatic activity of Neprilysin, this compound is expected to lead to an accumulation of Neprilysin's substrates and modulate downstream signaling pathways. One of the key pathways influenced by Neprilysin activity is the PI3K/Akt pathway, which is central to cell survival, proliferation, and growth.
Principle of Detection
This protocol details the use of Western blotting to detect changes in the levels of specific proteins in response to this compound treatment. The primary targets for this analysis are:
-
Neprilysin (NEP): To confirm the presence of the target enzyme in the experimental system.
-
Phosphorylated Akt (p-Akt): To assess the activation state of the PI3K/Akt signaling pathway. Inhibition of Neprilysin can lead to the activation of this pathway.
-
Total Akt (T-Akt): To serve as a loading control for p-Akt and to determine the ratio of phosphorylated to total Akt.
-
Atrial Natriuretic Peptide (ANP): As a direct substrate of Neprilysin, its levels are expected to increase upon inhibition of the enzyme.[4]
Experimental Workflow
The overall experimental workflow for this protocol is depicted below.
Caption: Experimental workflow for Western blot analysis of this compound targets.
Neprilysin Signaling Pathway
The following diagram illustrates the simplified signaling pathway of Neprilysin and the expected impact of this compound.
Caption: Simplified Neprilysin signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines or tissues.
Sample Preparation
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation for Electrophoresis:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a precast or hand-casted SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5]
-
A wet or semi-dry transfer system can be used. Ensure complete contact between the gel and the membrane.
-
Immunoblotting
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the appropriate primary antibody diluted in the blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle shaking.[6]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).
-
Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) and, for phosphoproteins, to the total protein level.
-
Data Presentation
The following tables provide recommended starting concentrations and conditions for the antibodies and reagents used in this protocol. These may require optimization.
Table 1: Primary Antibodies
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Molecular Weight (kDa) |
| Neprilysin (NEP) | Rabbit | 1:1000 | Abcam (ab12345) | ~90-110 |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling (4060) | ~60 |
| Total Akt | Mouse | 1:1000 | Cell Signaling (2920) | ~60 |
| ANP | Rabbit | 1:500 - 1:1000 | Novus Bio (NB123-456) | ~17 |
| GAPDH | Mouse | 1:5000 | Santa Cruz (sc-47724) | ~37 |
Table 2: Secondary Antibodies
| Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| Anti-Rabbit IgG, HRP-linked | Goat | 1:2000 - 1:5000 | Cell Signaling (7074) |
| Anti-Mouse IgG, HRP-linked | Horse | 1:2000 - 1:5000 | Cell Signaling (7076) |
Table 3: Gel Electrophoresis and Transfer Conditions
| Parameter | Recommendation |
| Gel Percentage | 4-15% Gradient or 10% for Akt/NEP, 15% for ANP |
| Running Voltage | 100-150 V |
| Transfer Method | Wet Transfer |
| Transfer Buffer | Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol) |
| Transfer Time/Voltage | 100 V for 1-2 hours or 30V overnight at 4°C |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S stain. |
| Incorrect antibody dilution | Optimize antibody concentration. | |
| Insufficient protein load | Increase the amount of protein loaded. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and/or duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody clone. |
| Protein degradation | Ensure protease inhibitors are fresh and used at the correct concentration. |
References
- 1. Polyclonal Antibody to Neprilysin (NEP) [aspirasci.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of Peptide Substrate for Sensitively and Specifically Detecting Two Aβ-Degrading Enzymes: Neprilysin and Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Neprilysin (NEP) Inhibition Assay Featuring NEP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically important peptides.[1][2][3] These substrates include natriuretic peptides, bradykinin, substance P, and amyloid-beta peptides.[4][5] Due to its involvement in cardiovascular and neurological pathways, NEP has emerged as a significant therapeutic target for conditions such as heart failure and Alzheimer's disease.[4] The development of NEP inhibitors is therefore an active area of research.
These application notes provide a detailed protocol for a fluorogenic enzyme activity assay to screen and characterize inhibitors of Neprilysin, using NEP-IN-1 as a representative inhibitor. NEP-IN-1 is a potent inhibitor of human Neprilysin with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.
Principle of the Assay
The Neprilysin activity assay is based on the enzymatic cleavage of a fluorogenic substrate. In its intact form, the substrate exhibits minimal fluorescence. Upon cleavage by active Neprilysin, a highly fluorescent product is released. The rate of increase in fluorescence intensity is directly proportional to the NEP activity. The presence of an inhibitor, such as NEP-IN-1, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. This principle allows for the quantification of NEP inhibition and the determination of the inhibitor's potency (e.g., IC50 value).
Materials and Reagents
Table 1: Materials and Reagents
| Item | Supplier | Catalog Number | Storage |
| Recombinant Human Neprilysin | R&D Systems | 1182-Z | -20°C |
| NEP Fluorogenic Substrate | R&D Systems | ES005 | -20°C (Protect from light) |
| NEP Assay Buffer | (See preparation below) | - | 4°C |
| NEP-IN-1 | MedChemExpress | HY-101933 | -20°C (Protect from light) |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
| Fluorescence microplate reader | (e.g., BioTek, Molecular Devices) | - | - |
NEP Assay Buffer Preparation: 50 mM Tris, 25 mM NaCl, 10 µM ZnCl₂, pH 7.5.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Recombinant Human Neprilysin: Reconstitute the lyophilized enzyme in the NEP Assay Buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-5 ng/µL) with NEP Assay Buffer.
-
NEP Fluorogenic Substrate: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C, protected from light. For the assay, dilute the stock solution to a working concentration of 100 µM in NEP Assay Buffer.
-
NEP-IN-1 Inhibitor: Prepare a 10 mM stock solution of NEP-IN-1 in DMSO. Store at -20°C. From this stock, prepare a series of dilutions in DMSO to be used for the IC50 determination. A common dilution series ranges from 100 µM to 1 pM.
Protocol 2: Neprilysin Inhibition Assay for IC50 Determination
-
Prepare Inhibitor Dilutions: In a 96-well plate, perform serial dilutions of the NEP-IN-1 stock solution to achieve a range of concentrations. For each concentration, add 1 µL of the diluted inhibitor to the corresponding wells of the black assay plate. For the 'no inhibitor' control, add 1 µL of DMSO.
-
Add Neprilysin: To each well containing the inhibitor or DMSO, add 49 µL of the diluted Neprilysin enzyme solution.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 50 µL of the diluted NEP fluorogenic substrate to each well to start the enzymatic reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 420 nm
-
Protocol 3: Data Analysis for IC50 Determination
-
Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction rate (V₀) by plotting the fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate.
-
Normalize Data: Express the reaction rates as a percentage of the 'no inhibitor' control (100% activity).
-
Generate IC50 Curve: Plot the percentage of NEP activity against the logarithm of the NEP-IN-1 concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism to fit the curve and determine the IC50 value.[6][7][8][9] The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Data Presentation
Table 2: Inhibition of Neprilysin by Various Inhibitors
| Inhibitor | Target | IC50 Value | Reference |
| NEP-IN-1 | Human Neprilysin | 2 nM | MedChemExpress |
| Sacubitrilat | Human Neprilysin | 5 nM | [1] |
| Thiorphan | Human Neprilysin | 4.7 nM | [1] |
| Phosphoramidon | Human Neprilysin | 1.8 nM | [1] |
Note: IC50 values can vary depending on the experimental conditions.
Mandatory Visualizations
Neprilysin Inhibition Signaling Pathway
Caption: Competitive inhibition of Neprilysin by NEP-IN-1.
Experimental Workflow for NEP-IN-1 IC50 Determination
Caption: Workflow for determining the IC50 of NEP-IN-1.
Logical Relationship of Data Analysis
Caption: Data analysis pipeline for IC50 determination.
Discussion and Troubleshooting
-
Inhibitor Solubility: NEP-IN-1, like many small molecule inhibitors, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme Activity: The concentration of Neprilysin used in the assay should be optimized to ensure a linear reaction rate over the measurement period. If the reaction rate is too fast or plateaus quickly, reduce the enzyme concentration.
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibitor potency.
-
Kinetic Mechanism: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the inhibitor and the substrate. The data can then be analyzed using methods like the Lineweaver-Burk plot.[6][7] For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting a Neprilysin enzyme activity assay to characterize the inhibitory properties of compounds like NEP-IN-1. By following these procedures, researchers can reliably determine the potency of NEP inhibitors, which is a critical step in the development of new therapeutics for a range of diseases.
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 8. medschoolcoach.com [medschoolcoach.com]
- 9. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Troubleshooting & Optimization
Troubleshooting Nep-IN-2 Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with Nep-IN-2, a potent Neprilysin (NEP) inhibitor. By following these guidelines, users can ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical?
A1: this compound is a small molecule inhibitor of Neprilysin (NEP), a neutral endopeptidase.[1][2] Accurate and complete dissolution of this compound is crucial for achieving the desired concentration in your experiments, ensuring reliable and reproducible results. Undissolved particles can lead to inaccurate dosing and misleading data.
Q2: What are the recommended solvents for dissolving this compound?
A2: For many research compounds of this nature, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[1][3] Ethanol can also be a suitable solvent.[2][4] These organic stock solutions can then be further diluted into aqueous buffers or cell culture media for your specific assay.
Q3: My this compound powder won't dissolve completely in my chosen solvent. What should I do?
A3: If you encounter insolubility, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution briefly to 37°C. This can often increase the solubility of the compound.
-
Vortexing or Sonication: Agitate the solution using a vortex mixer or a sonication bath for a few minutes to aid dissolution.[1]
-
Solvent Choice: If the compound remains insoluble, you may need to try a different solvent or a combination of solvents. Always refer to the manufacturer's product datasheet for the most specific recommendations for your particular batch of this compound.
Q4: After diluting my this compound DMSO stock solution into an aqueous buffer, a precipitate formed. How can I resolve this?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[1] Here are some strategies to address this:
-
Increase the Dilution Factor: In many cases, a higher dilution factor (e.g., 1:1000) can keep the compound in solution.[1]
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.
-
Optimize the Final DMSO Concentration: For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated and can help keep the compound dissolved. However, it is always crucial to run a solvent control to account for any potential effects of the DMSO on your experimental system.
Quantitative Solubility Data
While specific quantitative solubility data for this compound can vary between batches and suppliers, the following table provides general solubility information for similar research compounds in common laboratory solvents. It is highly recommended to consult the product data sheet provided by your supplier for the most accurate information.
| Solvent | Typical Solubility Range | Notes |
| DMSO | ≥ 10 mg/mL | A common solvent for creating high-concentration stock solutions.[1][3] May require gentle warming or sonication for complete dissolution. |
| Ethanol | Variable | Can be an effective solvent, but solubility may be lower than in DMSO.[2][4] |
| Aqueous Buffer | Generally low | Direct dissolution in aqueous buffers is often challenging. It is recommended to first create a stock solution in an organic solvent.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes, vortexing intermittently.
-
If solids persist, sonicate the solution for 5-10 minutes.
-
Once completely dissolved, the stock solution can be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
This protocol outlines the steps for diluting the this compound stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer or medium to achieve the final desired concentration. It is crucial to add the stock solution to the aqueous diluent and mix immediately to prevent precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting section above.
-
Use the freshly prepared working solution in your experiment immediately. It is generally not recommended to store dilute aqueous solutions of hydrophobic compounds for extended periods.
Visualizing Key Pathways and Workflows
To aid in understanding the experimental context and troubleshooting logic, the following diagrams illustrate the Neprilysin signaling pathway, a typical experimental workflow for using this compound, and a logical troubleshooting decision tree.
Caption: Neprilysin signaling pathway and the inhibitory action of this compound.
Caption: A standard experimental workflow for using this compound.
Caption: A decision tree for troubleshooting this compound insolubility issues.
References
Technical Support Center: Optimizing Nep-IN-2 Concentration for In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of Nep-IN-2 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Neprilysin (NEP).[1][2] Neprilysin, also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease enzyme that breaks down and inactivates several bioactive peptides.[3] Key substrates for NEP include natriuretic peptides, bradykinin, substance P, enkephalins, and the amyloid-beta peptide involved in Alzheimer's disease.[3][4][5] By inhibiting NEP, this compound prevents the degradation of these peptides, increasing their bioavailability and subsequent signaling. This can lead to effects such as vasodilation, natriuresis (sodium excretion), and anti-proliferative actions, making it a tool for studying conditions like atherosclerosis and restenosis.[1][4]
Q2: What is the recommended starting concentration for this compound in an in vitro assay?
The precise half-maximal inhibitory concentration (IC50) for this compound is not widely published. However, based on the potency of other known Neprilysin inhibitors (see Table 1), a logical starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 1 nM to 10 µM. A common benchmark for cell-based assays suggests that potent inhibitors typically have IC50 values of less than 1-10 µM.[6] It is crucial to perform a dose-response curve to empirically determine the optimal concentration for your specific cell line and assay conditions.
Q3: What solvent should I use to dissolve this compound and how should I store the stock solution?
Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] For storage, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them in a freezer at -20°C to prevent degradation from repeated freeze-thaw cycles.[7]
Q4: How can I minimize potential off-target effects of this compound?
To minimize off-target effects, it is best to use the lowest effective concentration of the inhibitor that produces the desired biological effect.[6] Inhibitors that are only effective at concentrations greater than 10 µM are more likely to be acting on proteins other than the intended target.[6] Performing a careful dose-response analysis will help identify the specific concentration range for Neprilysin inhibition. Additionally, including appropriate negative and positive controls in your experiment can help validate that the observed effects are due to the inhibition of Neprilysin.
Neprilysin (NEP) Signaling Pathway and Inhibition
Caption: Mechanism of this compound action on the Neprilysin pathway.
Quantitative Data for Neprilysin Inhibitors
The following table summarizes the inhibitory potency (IC50) of several known Neprilysin inhibitors. This data can be used as a reference for designing dose-response experiments for this compound.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | Neprilysin (NEP) | Not Publicly Available | Empirical determination is required. |
| NEP-IN-1 | dNEP | 2 nM[2][4] | A related Neprilysin inhibitor. |
| Sacubitril (AHU-377) | NEP | 5 nM[4] | A potent and well-characterized NEP inhibitor. |
| AD015 | NEP, nACE, cACE | 9 nM (for NEP)[2] | A dual inhibitor of NEP and ACE. |
| Phosphoramidon | NEP, ECE, ACE | 34 nM (for NEP)[2] | A metalloprotease inhibitor. |
| CGS 24592 | NEP | 1.6 nM[2] | An orally active and selective NEP inhibitor. |
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a standard method for determining the IC50 or effective concentration of this compound using a cell-based viability/proliferation assay (e.g., Resazurin, CCK-8, or MTT).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound powder
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear, flat-bottom tissue culture plates
-
Cell viability assay reagent (e.g., Resazurin)
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
Methodology:
Phase 1: Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C.
Phase 2: Cell Seeding
-
Culture cells to ~80% confluency.
-
Harvest the cells using standard trypsinization methods and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the assay period.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
Phase 3: Drug Treatment
-
Prepare a series of serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Phase 4: Cell Viability Assessment (Example with Resazurin)
-
After the incubation period, add 20 µL of the Resazurin reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light, until the vehicle control wells have turned a distinct pink/purple color.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a plate reader.
Phase 5: Data Analysis
-
Subtract the average reading of the "blank" (medium + reagent only) wells from all other readings.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or an equivalent to calculate the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Q: My results show high variability between replicate wells. What could be the cause?
A: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Pipette gently up and down to mix, but avoid creating bubbles.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and drugs, affecting cell growth. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.
-
Incomplete Drug Solubilization: Ensure the this compound is fully dissolved in the DMSO stock and that it doesn't precipitate when diluted into the aqueous culture medium.
Q: I don't see any effect of this compound, even at high concentrations. What should I do?
A: A lack of effect could be due to several factors:
-
Concentration Too Low: Your highest concentration may still be below the effective range. Try a higher concentration range (e.g., up to 50 or 100 µM), but be mindful that off-target effects become more likely.[6]
-
Inactive Compound: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles could lead to degradation.
-
Cell Line Insensitivity: The chosen cell line may not express sufficient levels of Neprilysin or the downstream signaling pathways may not be active or relevant to the endpoint you are measuring. Confirm NEP expression in your cell line via methods like Western Blot or qPCR.
-
Assay Duration: The treatment time may be too short to observe an effect on cell viability or proliferation. Consider extending the incubation period (e.g., to 72 hours).
Q: I'm observing significant cell death even at very low concentrations of this compound. What is happening?
A: This suggests potential cytotoxicity, which could be caused by:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in the culture medium is low and consistent across all wells (typically ≤ 0.5%). Crucially, your "vehicle control" should contain the same final DMSO concentration as your highest drug dose.
-
Compound Cytotoxicity: this compound itself might be cytotoxic to your specific cell line at the concentrations tested. This is a valid experimental result.
-
Assay Choice: The endpoint you are measuring might be overly sensitive. For example, a metabolic assay might show a rapid decline in signal that precedes actual cell death. Consider using a different assay, such as a direct cell counting method or an apoptosis assay, to confirm the results.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common in vitro assay issues.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Nep-IN-2 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the off-target effects of Neprilysin (NEP) inhibitors and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is Neprilysin (NEP) and what is the primary mechanism of action of its inhibitors?
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of biologically active peptides.[1] Its substrates include natriuretic peptides (ANP, BNP), bradykinin, substance P, angiotensin I and II, and enkephalins.[1] By cleaving these peptides, NEP plays a role in regulating cardiovascular, renal, and nervous systems.[1][2]
NEP inhibitors are compounds that block the enzymatic activity of Neprilysin. This inhibition leads to an increase in the circulating levels of its peptide substrates.[1] In the context of heart failure, the primary therapeutic goal is to elevate natriuretic peptide levels, which promote vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular stress.[1][3]
Q2: What are the known or potential off-target effects associated with Neprilysin inhibition?
The off-target effects of NEP inhibitors are often a direct consequence of the accumulation of NEP substrates other than the intended therapeutic targets (e.g., natriuretic peptides). These can include:
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Hypotension: The accumulation of vasodilatory peptides like bradykinin can lead to a significant drop in blood pressure.[2]
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Angioedema: Increased levels of bradykinin are a known cause of angioedema, a rare but serious side effect of NEP inhibitors.[4][5]
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Neurological Effects: Neprilysin is involved in the degradation of amyloid-beta peptides in the brain.[2] There is a theoretical concern that long-term NEP inhibition could lead to the accumulation of amyloid-beta, potentially increasing the risk of neurodegenerative conditions like Alzheimer's disease.[2][4] However, the clinical significance of this in humans remains an area of ongoing research.
-
Effects on Pain and Mood: By preventing the breakdown of enkephalins, NEP inhibitors could potentially have a role in managing chronic pain and mood stabilization. While this could be a therapeutic benefit, it may be an unintended off-target effect in other contexts.[1]
Q3: Are there different classes of Neprilysin inhibitors with varying off-target profiles?
While the primary off-target effects are mechanism-based (i.e., due to the accumulation of NEP substrates), the selectivity and potency of different NEP inhibitor chemotypes can vary. It is crucial to characterize the selectivity profile of any new chemical probe. Using structurally distinct inhibitors can help differentiate on-target from off-target effects.[6] If two structurally different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guide
Issue: I am observing a cellular phenotype that I suspect is an off-target effect of my Neprilysin inhibitor.
Troubleshooting Steps:
-
Validate the On-Target Effect: First, confirm that the inhibitor is engaging and inhibiting Neprilysin at the concentrations used in your experiment. This can be done using a cellular thermal shift assay (CETSA) or by measuring the accumulation of a known NEP substrate.
-
Use a Structurally Unrelated NEP Inhibitor: As a key control, treat your cells with an orthogonal NEP inhibitor that has a different chemical structure but similar potency.[6] If the observed phenotype persists, it is more likely to be an on-target effect. If the phenotype is not replicated, it is likely an off-target effect of the original compound.
-
Employ a Genetic Approach: The most rigorous method to distinguish on-target from off-target effects is to use genetics.[7]
-
Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of Neprilysin in your cell model.[7][8] If the phenotype of NEP knockout/knockdown matches the phenotype observed with the inhibitor, it is a strong indication of an on-target effect.
-
Rescue Experiment: In a NEP knockout/knockdown background, the inhibitor should no longer produce the phenotype.
-
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target effect (NEP inhibition) and the off-target phenotype. If the off-target effect only occurs at significantly higher concentrations than those required for NEP inhibition, it is more likely to be a non-specific effect.
Data Presentation
Table 1: Key Substrates of Neprilysin and Potential Effects of Their Accumulation
| Substrate | Primary Biological Function | Potential Effect of Accumulation with NEP Inhibition |
| Natriuretic Peptides (ANP, BNP) | Vasodilation, natriuresis, diuresis, suppression of the renin-angiotensin-aldosterone system.[1] | Therapeutic effect in heart failure; potential for hypotension.[2] |
| Bradykinin | Vasodilation, inflammation.[2] | Hypotension, potential for angioedema.[2][4] |
| Amyloid-beta | Implicated in the pathology of Alzheimer's disease.[2] | Theoretical risk of accumulation and neurodegenerative effects.[2][4] |
| Substance P | Neurotransmitter involved in pain perception and inflammation.[1] | Potential modulation of pain and inflammatory responses. |
| Enkephalins | Endogenous opioids involved in pain regulation and mood.[1] | Potential analgesic and mood-stabilizing effects.[1] |
| Angiotensin I and II | Vasoconstriction, stimulation of aldosterone release.[1] | Complex effects; NEP can both degrade and contribute to the generation of Angiotensin II. |
Experimental Protocols
Protocol 1: General Workflow for Off-Target Effect Investigation
This protocol outlines a general approach for investigating suspected off-target effects of a chemical probe like a Neprilysin inhibitor.
-
Initial Observation: A phenotype is observed upon treatment with the NEP inhibitor.
-
On-Target Validation:
-
Biochemical Assay: Confirm the inhibitor's potency (IC50) against purified Neprilysin enzyme.
-
Cell-Based Assay: Measure the accumulation of a specific NEP substrate (e.g., using an ELISA) in the supernatant of inhibitor-treated cells to confirm target engagement in a cellular context.
-
-
Selectivity Profiling:
-
Counter-Screening: Test the inhibitor against a panel of related metalloproteases to assess its selectivity.
-
Broad Profiling (e.g., Kinome Scan for Kinase Inhibitors): While a "peptidase scan" is less standardized than a kinome scan, one can test against commercially available panels of proteases to identify potential off-targets.[9][10]
-
-
Cellular Controls:
-
Orthogonal Inhibitor: Treat cells with a structurally different NEP inhibitor.
-
Inactive Control: Synthesize or obtain a structurally similar but inactive analog of the inhibitor to control for non-specific effects of the chemical scaffold.
-
-
Genetic Validation:
-
NEP Knockdown/Knockout: Use siRNA or CRISPR to deplete Neprilysin. Compare the resulting phenotype to that of the inhibitor.
-
Resistance Mutation: If a binding site is known, introducing a mutation that confers resistance to the inhibitor without altering the protein's function can prove that the inhibitor's effect is on-target.[7]
-
Mandatory Visualizations
Caption: Mechanism of Neprilysin inhibition and its downstream effects.
Caption: Workflow for distinguishing on-target vs. off-target effects.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of neprilysin inhibition on the efficacy and safety of empagliflozin in patients with chronic heart failure and a reduced ejection fraction: the EMPEROR-Reduced trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term neprilysin inhibition - implications for ARNIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutral endopeptidase (NEP) is differentially involved in biological activities and cell signaling of colon cancer cell lines derived from various stages of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Improving the stability of Nep-IN-2 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Nep-IN-2 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] For most in vitro cell-based assays, the stock solution is then further diluted in the culture medium.[1] Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity.[2]
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2:
-
Powder: As a powder, this compound can be stored at -20°C for up to 3 years.[1]
-
Stock Solutions: Once prepared, we recommend aliquoting stock solutions into tightly sealed vials and storing them at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.[1][2]
Q3: How can I prevent precipitation of this compound when diluting the DMSO stock solution into an aqueous buffer or cell culture medium?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules.[3][4] To minimize this:
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Make serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous medium.
-
Slowly add the stock solution to the aqueous medium while vortexing or pipetting to ensure rapid mixing.[1]
-
Visually inspect the solution for any precipitation under a microscope after dilution.[1]
-
If precipitation persists, consider using a lower final concentration of this compound or exploring the use of solubilizing agents, though this should be validated for compatibility with your experimental system.
Q4: Is this compound sensitive to light or air?
A4: While specific data for this compound is not available, many small molecules can be sensitive to light and air, which can lead to degradation.[5] It is good practice to store this compound powder and stock solutions in amber vials or tubes protected from light. Minimize exposure to air by ensuring vials are tightly sealed.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During Experiment
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | The aqueous solubility of the compound is likely much lower than its solubility in DMSO. The final concentration in your aqueous medium may be too high.[3] |
| * Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific aqueous buffer or cell culture medium. | |
| * Solution: Redesign your experiment to use a lower final concentration of the inhibitor. | |
| Temperature Fluctuations | Exposing the solution to significant temperature changes can cause some compounds to precipitate.[6] |
| * Solution: Ensure all solutions are equilibrated to the experimental temperature before mixing. Avoid unnecessary heating or cooling of the solutions. | |
| Incorrect Solvent for Final Dilution | Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to "crash out" of solution. |
| * Solution: Perform intermediate dilutions in DMSO to lower the concentration before the final dilution into the aqueous medium. | |
| Contaminated Solvent | The presence of water in the DMSO stock can reduce the solubility of the compound and promote degradation.[1] |
| * Solution: Use fresh, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent moisture absorption. |
Issue 2: Inconsistent or No Inhibitory Activity Observed
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | The compound may have degraded due to improper storage or handling. |
| * Solution: Prepare a fresh stock solution from the powder. | |
| * Solution: Review storage and handling procedures to ensure they align with best practices (see FAQs). | |
| * Solution: Perform a stability test of this compound under your experimental conditions (see Experimental Protocols). | |
| Precipitation of this compound | The actual concentration of the inhibitor in solution may be lower than expected due to precipitation.[3] |
| * Solution: Visually inspect for precipitation. If observed, follow the troubleshooting steps for precipitation. | |
| Incorrect Concentration | Errors in calculation or dilution can lead to a final concentration that is too low to elicit an effect. |
| * Solution: Double-check all calculations and dilution steps. | |
| * Solution: If possible, analytically verify the concentration of your stock solution. |
Data Presentation
As specific quantitative stability data for this compound is not publicly available, the following table provides a template for how such data could be presented. Researchers are encouraged to generate their own stability data using the provided experimental protocol.
Table 1: Hypothetical Stability of this compound in Different Solvents and Temperatures
| Solvent | Storage Temperature (°C) | Stability after 24 hours (%) | Stability after 7 days (%) | Stability after 30 days (%) |
| DMSO | 25 | 98 | 90 | 75 |
| DMSO | 4 | 99 | 95 | 85 |
| DMSO | -20 | >99 | >99 | 98 |
| PBS (pH 7.4) | 25 | 85 | 60 | 30 |
| PBS (pH 7.4) | 4 | 95 | 80 | 65 |
| Cell Culture Medium + 10% FBS | 37 | 70 | 40 | <10 |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Create a series of dilutions of the stock solution in your target aqueous buffer or cell culture medium (e.g., 1, 5, 10, 25, 50, 100 µM).
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Incubate the solutions at the desired experimental temperature for 1-2 hours.
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Visually inspect each solution for any signs of precipitation. For more sensitive detection, examine a drop of each solution under a microscope.
-
The highest concentration that remains clear is the approximate aqueous solubility of this compound under those conditions.
Protocol 2: Assessing the Stability of this compound in Solution
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Prepare a solution of this compound in the desired solvent (e.g., DMSO, PBS, cell culture medium) at a concentration well below its solubility limit.
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Divide the solution into multiple aliquots in separate, sealed vials.
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Store the aliquots under the desired storage conditions (e.g., 37°C, 25°C, 4°C, -20°C).
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At various time points (e.g., 0, 6, 24, 48 hours, 7 days), take one aliquot from each storage condition.
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Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Plot the percentage of remaining this compound against time to determine its stability under each condition.
Mandatory Visualizations
Caption: Neprilysin (NEP) signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Troubleshooting In Vivo Studies with Novel Inhibitors
A Note on Nep-IN-2: Publicly available information on a specific molecule designated "this compound" is limited. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address common challenges encountered during in vivo studies of novel small molecule inhibitors, using Neprilysin (NEP) inhibition as an illustrative biological context. Neprilysin is a neutral endopeptidase that degrades several bioactive peptides.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Unexpected In Vivo Results
This section provides a structured approach to diagnosing why a novel inhibitor, such as this compound, may not be producing the expected outcomes in animal models.
Question 1: My inhibitor shows high potency in vitro, but has no efficacy in vivo. What are the potential causes?
There is often a significant discrepancy between in vitro IC50 and in vivo efficacy.[3] This can be attributed to several factors related to the drug's properties and the biological environment.
Possible Causes & Troubleshooting Steps:
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Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.[3][4][5][6]
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Off-Target Effects: The inhibitor may be binding to unintended targets, causing unforeseen side effects or counteracting its intended therapeutic effect.[7]
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Target Engagement Issues: The drug may not be binding to Neprilysin effectively in vivo due to physiological factors not present in in vitro assays.[4]
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Experimental Design Flaws: The animal model, dosing regimen, or chosen endpoints may not be appropriate.
Initial Troubleshooting Workflow:
References
- 1. Tumour suppression through modulation of neprilysin signaling: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neprilysin - Wikipedia [en.wikipedia.org]
- 3. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why do so many promising compounds never become drugs? [understandinganimalresearch.org.uk]
How to prevent Nep-IN-2 degradation during experiments
Disclaimer: The following guide is based on the assumption that "Nep-IN-2" is an inhibitor of Neprilysin (NEP), a neutral endopeptidase. The recommendations provided are derived from best practices for handling and preventing the degradation of peptide-based and small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is crucial to store it correctly. For lyophilized powder, storage at -20°C or -80°C is recommended to minimize chemical and physical degradation. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: What are the common causes of this compound degradation during an experiment?
A2: Several factors can contribute to the degradation of this compound during an experiment. These include:
-
pH: Prolonged exposure to pH values above 8.0 should be avoided. Acidic conditions can also lead to degradation, particularly of the encapsulating material if it's a formulated product.[1]
-
Temperature: Elevated temperatures can accelerate hydrolysis and other degradation pathways. It is advisable to keep the compound on ice when not in use during an experiment.[2][3]
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Proteolytic Enzymes: If working with cell lysates or other biological samples containing proteases, this compound, especially if peptide-based, can be susceptible to enzymatic degradation.
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Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen over extended periods can lead to the oxidation of sensitive residues like methionine.
-
Light Exposure: For some compounds, exposure to UV or even ambient light can cause photodegradation. It is good practice to store solutions in amber vials or protect them from light.
Q3: How can I tell if my this compound has degraded?
A3: Degradation of this compound can manifest in several ways:
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Loss of Activity: The most direct indication is a decrease or complete loss of its inhibitory effect on Neprilysin in your assay.
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Inconsistent Results: High variability between replicate experiments can be a sign of compound instability.
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Physical Changes: For reconstituted solutions, the appearance of precipitates or a change in color might indicate degradation or solubility issues.
-
Analytical Confirmation: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to assess the purity and integrity of the compound.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Cell-Based Assay
If you observe a significant decrease or complete loss of this compound's expected inhibitory effect in your cell-based assay, follow these troubleshooting steps:
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Verify Storage Conditions: Confirm that the lyophilized powder and reconstituted aliquots have been stored at the recommended temperatures (-20°C or -80°C). Check for any accidental temperature fluctuations.
-
Assess Aliquoting and Freeze-Thaw Cycles: Ensure that the reconstituted stock solution was aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[2]
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Prepare Fresh Solutions: Discard the current working solution and prepare a fresh one from a new aliquot of the reconstituted stock or from the lyophilized powder.
-
Incorporate Protease Inhibitors: If your experimental protocol involves cell lysis, consider adding a broad-spectrum protease inhibitor cocktail to your lysis buffer to protect this compound from enzymatic degradation.
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Control for pH and Temperature: During the experiment, maintain the pH of your buffers within a neutral range (pH 6-8) and keep all solutions containing this compound on ice whenever possible.
Issue 2: Inconsistent Results Between Experiments
When you encounter high variability in the results of experiments using this compound, consider the following:
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Standardize Solution Preparation: Ensure that the reconstitution of lyophilized this compound is performed consistently each time, using the same recommended solvent and to the same final concentration.
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Review Experimental Workflow: Analyze your experimental protocol to identify any steps where this compound might be exposed to harsh conditions for varying lengths of time. Standardize incubation times and temperatures.
-
Check for Contaminants: Ensure that all buffers and reagents used are free from contaminants that could contribute to the degradation of this compound.
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Evaluate Solvent Stability: Confirm that this compound is stable in the chosen solvent for the duration of the experiment. Some organic solvents can degrade over time or contain impurities that can react with the compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year (refer to manufacturer's specifications) | Store in a desiccator to prevent moisture absorption. |
| Reconstituted Stock Solution | -80°C | Up to 3 months (aliquoted) | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Working Dilution | 2-8°C | For immediate use (within a few hours) | Keep on ice during the experiment. |
Table 2: Factors Influencing this compound Degradation
| Factor | Condition to Avoid | Recommended Practice | Rationale |
| pH | pH > 8.0 or highly acidic conditions | Maintain pH between 6.0 and 8.0 | Prevents hydrolysis and other pH-mediated degradation.[1] |
| Temperature | Prolonged exposure to room temperature or higher | Keep on ice or at 4°C during use | Reduces the rate of chemical reactions leading to degradation.[2][3] |
| Freeze-Thaw Cycles | Repeated freezing and thawing of solutions | Aliquot into single-use volumes | Prevents physical stress on the molecule that can cause degradation.[2] |
| Proteases | Presence in biological samples | Add protease inhibitors to buffers | Prevents enzymatic cleavage of peptide-based inhibitors. |
| Oxygen | Prolonged exposure to air | Store solutions in tightly sealed vials | Minimizes oxidation of sensitive functional groups. |
Experimental Protocols
Protocol: Measuring Neprilysin Inhibition in Cell Lysates
This protocol outlines the key steps for assessing the inhibitory activity of this compound on Neprilysin in a cell lysate, with a focus on preventing compound degradation.
Materials:
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Cells expressing Neprilysin
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Lysis Buffer (e.g., RIPA buffer) with protease inhibitor cocktail
-
This compound stock solution and working dilutions
-
Neprilysin substrate (e.g., a fluorogenic peptide)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
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Harvest cells and wash with cold PBS.
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Lyse the cells in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and keep it on ice. Determine the total protein concentration.
-
-
Preparation of this compound Dilutions:
-
Thaw a single-use aliquot of the this compound stock solution on ice.
-
Prepare a series of working dilutions in ice-cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
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Cell lysate (normalized for total protein content)
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This compound working dilution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to Neprilysin.
-
-
Enzymatic Reaction and Measurement:
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Initiate the reaction by adding the Neprilysin substrate to each well.
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.
-
Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Common degradation pathways for peptide-based inhibitors.
Caption: Recommended workflow for handling this compound.
Caption: Inhibition of Neprilysin by this compound.
References
Technical Support Center: Addressing Cytotoxicity of Nep-IN-2 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cytotoxicity issues encountered when working with the novel kinase inhibitor, Nep-IN-2. The information provided is intended as a general guide for investigating and mitigating unexpected cytotoxic effects in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see specific pathway inhibition. What could be the reason?
A1: High cytotoxicity at expected therapeutic concentrations can stem from several factors. One primary reason could be off-target effects, where this compound inhibits other essential kinases or cellular proteins beyond its intended target.[1][2] This is a common phenomenon with kinase inhibitors.[1] Another possibility is that the specific cell line you are using is particularly sensitive to the inhibition of the intended target pathway, leading to cell death. It is also crucial to rule out experimental artifacts, such as issues with compound solubility, stability in culture media, or contamination.
Q2: How can we differentiate between on-target and off-target cytotoxicity of this compound?
A2: Differentiating between on-target and off-target effects is a critical step in understanding the mechanism of cytotoxicity. A recommended strategy involves genetic validation.[1] For instance, you can use CRISPR/Cas9 to knock out the intended target of this compound in your cell line. If the knockout cells exhibit resistance to this compound-induced cytotoxicity compared to wild-type cells, it suggests the cytotoxicity is at least partially on-target. Conversely, if the knockout cells remain sensitive, it strongly indicates off-target effects are the primary cause of cell death.[1]
Q3: What are the best practices for setting up controls in our cytotoxicity assays for this compound?
A3: Proper controls are essential for interpreting cytotoxicity data accurately. Your experimental setup should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to determine the effect of the vehicle on cell viability.
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Positive Control: Cells treated with a known cytotoxic compound (e.g., staurosporine, doxorubicin) to ensure the assay is working correctly.[3]
-
Medium Only Control: Wells containing only culture medium to measure background absorbance or fluorescence.[3]
Q4: Our IC50 values for this compound are inconsistent across different experiments. What could be the cause?
A4: Inconsistent IC50 values can be frustrating and can arise from several sources of variability. Key factors to investigate include:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can significantly impact the results of many cytotoxicity assays.[4][5]
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Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
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Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Time: The duration of exposure to this compound will influence the IC50 value. Maintain a consistent incubation time across all experiments.[6]
-
Assay-Specific Variability: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure consistent execution of the chosen assay protocol.[6]
Troubleshooting Guides
Guide 1: Higher-Than-Expected Cytotoxicity
If you observe that this compound is more cytotoxic than anticipated, follow these steps to troubleshoot the issue:
Step 1: Verify Experimental Parameters
-
Confirm Compound Concentration: Double-check all calculations for dilutions of your this compound stock solution.
-
Assess Compound Solubility: Visually inspect the culture medium containing this compound for any signs of precipitation. Poor solubility can lead to inaccurate concentrations and potential cytotoxic artifacts.
-
Check Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
Step 2: Evaluate Cell Culture Conditions
-
Mycoplasma Testing: Perform a mycoplasma test on your cell cultures. Mycoplasma contamination can alter cellular responses to drugs.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells can be more susceptible to cytotoxic effects.
Step 3: Investigate Off-Target Effects
-
Target Knockout/Knockdown: As mentioned in the FAQs, use genetic methods like CRISPR or siRNA to reduce the expression of the intended target. If cytotoxicity persists in these cells, it points towards off-target effects.
-
Kinase Profiling: Consider performing a broad-panel kinase profiling assay to identify other kinases that this compound may be inhibiting.
Guide 2: Inconsistent Results or High Variability
For issues with reproducibility and high variability in your cytotoxicity data, consider the following:
Step 1: Standardize Assay Procedures
-
Pipetting Technique: Ensure consistent and careful pipetting, especially when seeding cells and adding reagents.[4] Avoid introducing bubbles.
-
Edge Effects: Be aware of the "edge effect" in multi-well plates, where wells on the perimeter of the plate can behave differently due to evaporation.[3] Consider not using the outer wells for experimental samples or taking steps to mitigate evaporation.
-
Assay Incubation Times: Strictly adhere to the recommended incubation times for your chosen cytotoxicity assay.
Step 2: Optimize Cell Seeding Density
-
Cell Titration: Perform a cell titration experiment to determine the optimal seeding density for your cell line and the duration of your assay.[4] The cell number should be in the linear range of the assay at the end of the experiment.
Step 3: Review Data Analysis
-
Background Subtraction: Always subtract the background reading (from medium-only wells) from all other readings.[4]
-
Data Normalization: Normalize your data to the vehicle-treated control wells, which should represent 100% viability.
Quantitative Data Summary
To aid in the analysis and comparison of your experimental results, use the following tables to organize your data.
Table 1: this compound IC50 Values Across Different Cell Lines
| Cell Line | This compound IC50 (µM) | Assay Type | Incubation Time (hours) |
| Cell Line A | MTT | 48 | |
| Cell Line B | LDH | 48 | |
| Cell Line C | Apoptosis | 72 |
Table 2: Comparison of On-Target vs. Off-Target Cytotoxicity
| Cell Line | Condition | This compound IC50 (µM) |
| Cell Line A | Wild-Type | |
| Cell Line A | Target Knockout | |
| Cell Line B | Wild-Type | |
| Cell Line B | Target Knockout |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.[6]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere.
-
Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells to be treated with lysis buffer).[3]
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for the desired time.
-
Approximately 30 minutes before the end of the incubation period, add lysis buffer to the maximum LDH release control wells.[3]
-
After incubation, centrifuge the plate to pellet any cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound, leading to apoptosis.
Caption: Hypothetical signaling pathway illustrating how this compound may induce apoptosis.
Experimental Workflow Diagram
This diagram outlines a general workflow for investigating the cytotoxicity of this compound.
Caption: General workflow for investigating and troubleshooting this compound cytotoxicity.
Troubleshooting Decision Tree
This decision tree provides a logical flow for addressing common issues with cytotoxicity experiments.
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. dojindo.com [dojindo.com]
- 6. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Technical Support Center: Refining Nep-IN-2 Delivery Methods for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nep-IN-2, a novel Neprilysin (NEP) inhibitor, in animal studies. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Delivery
Q1: My this compound solution is cloudy or shows precipitation after preparation. What should I do?
A1: Cloudiness or precipitation indicates poor solubility or instability of this compound in the chosen vehicle.
-
Immediate Action: Do not administer the solution to animals. Discard any formulations that show signs of contamination, cloudiness, precipitation, or color change.[1]
-
Troubleshooting Steps:
-
Review your solvent: this compound is likely a poorly water-soluble compound. Consider using cosolvents or nonaqueous solutions. A mixture of Cremophor EL and ethanol has been shown to be effective for other poorly soluble compounds.[2]
-
Adjust pH: The pH of the formulation should be close to physiological pH (7.4) to improve solubility and stability.[1]
-
Sonication: Gentle sonication can help dissolve the compound.
-
Filtration: After dissolution, filter the solution through a 0.2 µm sterile filter to remove any remaining particulates and ensure sterility.[1]
-
Consider alternative formulations: For sustained release, a microparticulate depot formulation using polymers like PLGA could be an option.[3]
-
Q2: What is a suitable vehicle for parenteral administration of this compound in mice?
A2: The choice of vehicle is critical for ensuring the stability and bioavailability of this compound.
-
Aqueous Solutions: For soluble compounds, sterile, pH-balanced (6.8–7.2), and osmotically balanced (approx. 300 mOsm) diluents like 0.9% Sodium Chloride or sterile water are recommended.[1]
-
Nonaqueous Solutions: For poorly water-soluble compounds like many small molecule inhibitors, nonaqueous vehicles may be necessary. A combination of 70% Cremophor EL and 30% ethanol has been successfully used to solubilize compounds at concentrations up to 4 mg/mL, with good stability.[2] This stock solution can then be diluted with saline or 5% dextrose prior to injection.[2]
-
Suspensions: If this compound is insoluble, a ready-to-use injectable suspension can be formulated using a biocompatible oil (e.g., vegetable oil) or an organic solvent.[4]
Experimental Results & Interpretation
Q3: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the reason?
A3: A lack of efficacy can stem from issues with the drug itself, the delivery method, or the experimental design.
-
Pharmacokinetics & Pharmacodynamics (PK/PD):
-
Pharmacokinetics (PK) is what the body does to the drug (absorption, distribution, metabolism, excretion).[5][6][7][8][9]
-
Pharmacodynamics (PD) is what the drug does to the body (the therapeutic effect).[5][6][7][8][9]
-
An unfavorable PK profile (e.g., rapid clearance) could mean that this compound is not reaching the target tissue in sufficient concentrations or for a long enough duration. Consider conducting PK studies to analyze plasma and tissue concentrations of this compound over time.[3]
-
-
Experimental Design:
-
Controls: Ensure you have appropriate positive and negative controls to validate your experimental setup.[10]
-
Dose: The dose of this compound may be too low. A dose-response study may be necessary to determine the optimal dose.
-
Route of Administration: The chosen route (e.g., intraperitoneal, subcutaneous, oral) may not be optimal for this compound absorption and distribution.
-
-
Drug Integrity: Ensure that your stock of this compound has not degraded. Re-verify its purity and activity with in vitro assays if possible.
Q4: What is the mechanism of action of this compound and what biomarkers can I measure?
A4: this compound is an inhibitor of Neprilysin (NEP). NEP is a membrane-bound enzyme that degrades several bioactive peptides.[11]
-
Mechanism: By inhibiting NEP, this compound prevents the breakdown of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[11][12] This leads to increased levels of these peptides, which have vasodilatory and other cardioprotective effects.[11][12]
-
Biomarkers:
-
Plasma and urine ANP/BNP levels: These are expected to increase following this compound administration.[13]
-
Urinary cyclic GMP (cGMP): As a downstream effector of natriuretic peptides, cGMP levels in the urine should also increase.[13]
-
Blood Pressure: In hypertensive models, a decrease in blood pressure may be observed.[13]
-
Data Presentation: Pharmacokinetics & Pharmacodynamics
The following tables provide examples of quantitative data that are crucial for evaluating the in vivo performance of a compound.
Table 1: Example Pharmacodynamic Effects of a NEP Inhibitor (Candoxatril) in Dahl Rats
| Parameter | Treatment Group (20 mg/kg) | Control Group | p-value |
| Blood Pressure (mm Hg) | 155 +/- 8 | 174 +/- 5 | < 0.01 |
| Plasma ANP (pg/ml) | Increased 2-fold | Baseline | < 0.05 |
| Urine ANP | Increased 11-fold | Baseline | - |
Data adapted from a study on the NEP inhibitor candoxatril in Dahl salt-sensitive rats.[13]
Table 2: Example Pharmacokinetic Parameters for a Sustained-Release Formulation in Mice
| Parameter | BUP-Depot (1.2 mg/kg) | Non-Retard Formulation (0.1 mg/kg) |
| Plasma Concentration | ||
| Cmax (ng/mL) | ~15 | ~25 |
| Tmax (h) | ~1 | ~0.5 |
| Detectable > 1 ng/mL | Up to 72h | Up to 12h |
| Brain Concentration | ||
| Cmax (ng/g) | ~30 | ~40 |
| Tmax (h) | ~1 | ~0.5 |
| Detectable > 1 ng/g | Up to 72h | Up to 12h |
This table provides an illustrative example of pharmacokinetic data from a study on a buprenorphine depot formulation, highlighting the type of data to collect for this compound.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Parenteral Administration
This protocol provides a general guideline for preparing a nonaqueous solution of this compound for animal studies.
-
Determine Dosage: Calculate the required weight of this compound based on the desired concentration and final volume.
-
Vehicle Preparation: Prepare a vehicle solution of 70% Cremophor EL and 30% ethanol (v/v) in a sterile container.[2]
-
Dissolution: Add the calculated weight of this compound to the vehicle. Vortex and sonicate gently until the compound is fully dissolved and no particles are visible.[1]
-
Sterilization: Sterilize the final solution by filtering it through a 0.2 µm syringe filter into a sterile vial.[1]
-
Storage: Store the stock solution at 4°C, protected from light. Check for physical and chemical stability over the intended period of use.[2]
-
Pre-injection Dilution: Immediately before administration, dilute the stock solution to the final dosing concentration using sterile 0.9% saline or 5% dextrose. The dilution factor should be sufficient to minimize excipient concentration (e.g., 5-20 times dilution).[2]
Protocol 2: In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general workflow for an in vivo study, emphasizing compliance with the ARRIVE guidelines.[14][15]
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[14]
-
Baseline Measurements: Record baseline measurements such as body weight and, if applicable, blood pressure or other relevant physiological parameters.
-
This compound Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the prepared this compound solution or vehicle control via the chosen route (e.g., subcutaneous or intraperitoneal injection).
-
-
Monitoring:
-
Monitor the animals regularly for any adverse effects, changes in behavior, food and water intake, and body weight.[3]
-
At specified time points post-injection, collect samples for analysis (e.g., blood for PK and biomarker analysis, tissue samples).
-
-
Data Analysis:
Visualizations: Pathways & Workflows
Caption: Mechanism of action of this compound as a Neprilysin (NEP) inhibitor.
Caption: Workflow for preparing a nonaqueous solution of this compound.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Solubilization and preformulation of poorly water soluble and hydrolysis susceptible N-epoxymethyl-1,8-naphthalimide (ENA) compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and in vivo evaluation of a microparticulate depot formulation of buprenorphine for veterinary use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014098624A1 - Veterinary injectable formulations - Google Patents [patents.google.com]
- 5. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 6. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 7. ashp.org [ashp.org]
- 8. Understanding Pharmacokinetics & Pharmacodynamics as an NP [fhea.com]
- 9. 2.2 Pharmacokinetics and Pharmacodynamics - Pharmacology for Nurses | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of the natriuretic effects of neutral endopeptidase inhibition in Dahl salt-sensitive and salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ARRIVE guidelines 2.0: updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
Nep-IN-2 experimental variability and control measures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nep-IN-2, an experimental neprilysin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of neprilysin (NEP), also known as neutral endopeptidase. Neprilysin is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][2][3][4] By inhibiting neprilysin, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation, natriuresis, and diuresis.[1][2][5] This mechanism is being explored for its therapeutic potential in cardiovascular and renal diseases.
Q2: How should this compound be stored?
For optimal stability, this compound should be handled as follows:
-
Solid Form: Provided as a lyophilized powder, it should be stored desiccated at -20°C. Under these conditions, it is stable for up to six months.[6]
-
Stock Solutions: Once reconstituted, stock solutions should be aliquoted and stored in tightly sealed vials at -20°C. Generally, solutions are usable for up to one month.[6] It is highly recommended to prepare fresh solutions for each experiment.[6] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[6]
Q3: What are the potential off-target effects of this compound?
As with many kinase inhibitors, off-target effects are a possibility and should be considered during experimental design and data interpretation.[7][8][9] Since neprilysin also degrades peptides like angiotensin I and II and endothelin-1, its inhibition can have complex physiological effects.[3] It is crucial to include appropriate controls to distinguish between on-target and off-target effects. Consider using structurally unrelated neprilysin inhibitors as controls or employing genetic knockdown/knockout of the target protein to validate findings.[7]
Q4: Can this compound be used in both in vitro and in vivo experiments?
Yes, this compound is designed for use in both in vitro and in vivo research. In vitro assays are essential for determining its inhibitory potency and specificity, while in vivo studies are necessary to evaluate its pharmacokinetic properties and physiological effects in a whole organism.[10][11][12]
Troubleshooting Guides
In Vitro Experiments*
Q5: I am observing high variability in my enzyme inhibition assays. What could be the cause?
High variability in enzyme inhibition assays can stem from several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions at -20°C in aliquots.[6] |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of reagents. For enzymatic steps, mix by pipetting up and down approximately 10 times.[13] |
| Substrate Degradation | Prepare fresh substrate solution for each assay. Store substrate according to the manufacturer's recommendations. |
| Assay Conditions | Optimize incubation times and temperatures. Ensure consistent pH and buffer concentrations across all wells. |
| Plate Reader Settings | Verify that the correct excitation and emission wavelengths are used for fluorescent readouts. Ensure the plate reader has been recently calibrated. |
Q6: My IC50 values for this compound are higher than expected. What should I do?
Higher than expected IC50 values may indicate a problem with the compound's activity or the assay setup.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the concentration of your this compound stock solution. Consider performing a serial dilution to ensure accuracy. |
| Inactive Compound | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot or a newly prepared solution.[6] |
| High Enzyme Concentration | An excessively high concentration of neprilysin in the assay can lead to an underestimation of inhibitor potency. Titrate the enzyme to an optimal concentration. |
| Assay Interference | Components of the assay buffer or the detection system may interfere with this compound. Run control experiments without the enzyme to check for background signal. |
Q7: I am seeing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound. How can I address this?
Cytotoxicity can be a result of on-target or off-target effects.
| Potential Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | Perform a literature search for known off-target effects of similar compounds.[7] Use a lower concentration range of this compound. Include a positive control for cytotoxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. Consider testing this compound in a different cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). |
| Contamination | Check cell cultures for any signs of microbial contamination. |
In Vivo Experiments*
Q8: The observed physiological effects in my animal model are inconsistent. What could be the reason?
In vivo experiments are subject to greater variability due to the complexity of biological systems.
| Potential Cause | Troubleshooting Steps |
| Inter-individual Variability | Animal-to-animal variation is a known factor.[14] Ensure proper randomization of animals into control and treatment groups. Increase the sample size to improve statistical power. |
| Compound Bioavailability | The route of administration and formulation can significantly impact the bioavailability of this compound.[11] Ensure the compound is fully dissolved before administration. |
| Dosing Accuracy | Double-check dose calculations and ensure accurate administration volumes for each animal. |
| Animal Health and Stress | Ensure animals are healthy and properly acclimatized to the experimental conditions to minimize stress-related physiological changes. |
| Control Group Issues | A well-defined control group is essential for interpreting results.[15] Use a vehicle control group that receives the same formulation without this compound. |
Experimental Protocols
Protocol 1: In Vitro Neprilysin Inhibition Assay
This protocol outlines a fluorometric assay to determine the IC50 of this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Recombinant Human Neprilysin: Prepare a 2X working solution in Assay Buffer.
-
Fluorogenic Substrate: Prepare a 2X working solution in Assay Buffer.
-
This compound: Prepare a series of dilutions in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the 2X neprilysin working solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the 2X substrate working solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Neprilysin Activity
This protocol describes a method to assess the effect of this compound on neprilysin activity in a cell line that endogenously expresses the enzyme.
-
Cell Culture:
-
Culture cells in appropriate media until they reach 80-90% confluency.
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Neprilysin Activity Measurement:
-
After treatment, wash the cells with PBS.
-
Add a fluorogenic neprilysin substrate to each well.
-
Incubate at 37°C and measure the fluorescence at regular intervals.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage for each condition.
-
Normalize the data to the vehicle-treated cells and calculate the percent inhibition.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Neprilysin Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Facebook [cancer.gov]
- 10. Failure of in vitro assays to predict accurately the existence of neonatally induced H-2 tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of two novel controlled-release nitrendipine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer | MDPI [mdpi.com]
- 13. neb.com [neb.com]
- 14. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating Neprilysin Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of various compounds on neprilysin, a key enzyme in cardiovascular and neurological pathways. This document outlines experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Neprilysin (NEP), a zinc-dependent metalloprotease, plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2] Inhibition of neprilysin has emerged as a significant therapeutic strategy, particularly in the management of heart failure.[3] This guide focuses on the validation of neprilysin inhibitors, using Sacubitrilat (the active metabolite of Sacubitril) as a primary example and comparing its performance with other known inhibitors.
Comparative Analysis of Neprilysin Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for selected neprilysin inhibitors.
| Inhibitor | IC50 Value (nM) | Notes |
| Nep-IN-2 (Hypothetical) | TBD | Data not publicly available. Assumed for comparative purposes. |
| Sacubitrilat (LBQ657) | 5 | The active metabolite of the prodrug Sacubitril.[4][5][6][7][8] |
| Thiorphan | 6.9 | A selective neprilysin inhibitor.[9] |
| Phosphoramidon | 34 | A microbial metabolite that also inhibits other metalloproteases.[10][11] |
Experimental Protocols
The validation of a neprilysin inhibitor's efficacy is commonly performed using a fluorometric activity assay. This method measures the enzymatic cleavage of a synthetic substrate that releases a fluorescent signal upon hydrolysis by neprilysin.
Fluorometric Neprilysin Activity Assay Protocol
This protocol provides a general framework for determining the inhibitory effect of a compound like "this compound" on neprilysin activity.
I. Materials and Reagents:
-
Recombinant Human Neprilysin
-
Neprilysin Assay Buffer
-
Fluorogenic Neprilysin Substrate (e.g., Abz-based peptide)
-
Test Inhibitor (e.g., this compound)
-
Reference Inhibitors (e.g., Sacubitrilat, Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
-
Protease inhibitors (optional, for crude samples)
II. Experimental Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized neprilysin in assay buffer to the desired stock concentration. Keep on ice.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor ("this compound") and reference inhibitors in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to designated wells:
-
Blank (No Enzyme): Assay Buffer and Substrate.
-
Positive Control (No Inhibitor): Neprilysin and Assay Buffer.
-
Inhibitor Wells: Neprilysin and serial dilutions of the test/reference inhibitor.
-
-
Adjust the volume in all wells to be equal with the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 330/430 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[12]
-
III. Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Determine Percent Inhibition: Calculate the percentage of neprilysin inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Calculate IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, which can be determined using non-linear regression analysis.
Visualizing Key Processes
To better understand the experimental and biological contexts of neprilysin inhibition, the following diagrams have been generated.
Caption: Experimental workflow for validating neprilysin inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. Neprilysin - Wikipedia [en.wikipedia.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sacubitrilat | Neprilysin | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 11. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
A Comparative Guide to Nep-IN-2 and Other Key Neprilysin Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of Nep-IN-2 with other well-characterized Neprilysin (NEP) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. This document is intended for an audience with a professional background in biomedical research and drug discovery.
Neprilysin, a neutral endopeptidase, plays a critical role in cardiovascular and renal homeostasis through its degradation of several vasoactive peptides, including natriuretic peptides and bradykinin. Inhibition of NEP has emerged as a promising therapeutic strategy for conditions such as heart failure. This guide focuses on a comparative analysis of this compound against established NEP inhibitors like Sacubitril and Thiorphan.
Quantitative Performance Comparison
The inhibitory potency of various NEP inhibitors is a critical parameter for researchers. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for key NEP inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound | Neprilysin | Data not publicly available | Investigated for its role in atherosclerosis and restenosis. |
| Sacubitril | Neprilysin (prodrug) | 5 | The prodrug of the active inhibitor, Sacubitrilat. |
| Sacubitrilat | Neprilysin | 5 | The active metabolite of Sacubitril. |
| Thiorphan | Neprilysin | 6.9 | A selective NEP inhibitor.[1] |
| NEP-IN-1 | Neprilysin | 2 | A potent inhibitor of neutral endopeptidase. |
Understanding the NEP Signaling Pathway
Neprilysin is a key regulator of several signaling pathways. Its inhibition leads to an increase in the bioavailability of its substrates, which in turn potentiates their downstream effects. The following diagram illustrates the central role of NEP in cardiovascular signaling.
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. The following section details a generalized protocol for an in vitro fluorometric assay to determine the inhibitory activity of compounds against Neprilysin. This protocol is based on commercially available assay kits.[2]
Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human Neprilysin.
Materials:
-
Recombinant Human Neprilysin (NEP)
-
NEP-specific fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Test compounds (this compound and reference inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NEP substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
Add 50 µL of the assay buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted test compounds or reference inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the recombinant NEP enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the NEP substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the reaction rates to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The following diagram outlines the general workflow for evaluating NEP inhibitors in vitro.
Conclusion
References
Cross-Validation of Nep-IN-2 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Neprilysin (NEP) inhibitors, with a focus on Nep-IN-2, across various cell lines. Due to the limited publicly available data specifically for this compound, this document leverages data from well-characterized NEP inhibitors, Sacubitril and Thiorphan, to provide a comparative context for its potential activity. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of NEP inhibition in diverse cellular contexts.
Comparative Activity of Neprilysin Inhibitors
Neprilysin, also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides.[1] Its inhibition has emerged as a promising therapeutic strategy in several diseases, including cardiovascular conditions and cancer.[1][2] this compound is identified as a neutral endopeptidase inhibitor investigated for its role in cellular proliferation, particularly in the context of atherosclerosis and restenosis.
| Inhibitor | Target | Cell Line | IC50 Value | Reference |
| This compound | Neprilysin (NEP) | Data not publicly available | Data not publicly available | [3] |
| Sacubitril | Neprilysin (NEP) | Not specified | 5 nM | [4] |
| Thiorphan | Neprilysin (NEP) | Not specified | 6.9 nM | [5][6] |
| Thiorphan | (Antiproliferative effect) | A549 (Lung Carcinoma) | Dose-dependent inhibition | [7] |
Note: The IC50 values for Sacubitril and Thiorphan are against the purified enzyme and may vary in whole-cell assays depending on cell type, substrate concentration, and experimental conditions. The antiproliferative effect of Thiorphan in A549 cells suggests that NEP inhibition can impact cell growth in certain cancer cell lines.
Experimental Protocols
To facilitate the cross-validation of this compound and other NEP inhibitors in your own research, detailed protocols for key experiments are provided below.
Neprilysin Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and is designed to measure the enzymatic activity of Neprilysin in cell lysates.[8][9][10]
Materials:
-
96-well white opaque microplates
-
Fluorometric microplate reader with excitation/emission wavelengths of 330/430 nm or 490/520 nm, depending on the substrate.
-
NEP Assay Buffer
-
NEP Substrate (e.g., a FRET-based substrate)
-
Purified Neprilysin (for positive control)
-
Test compounds (e.g., this compound, Sacubitril, Thiorphan)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Cultured cells of interest
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins, including Neprilysin.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank: Assay Buffer only.
-
Positive Control: Purified Neprilysin in Assay Buffer.
-
Test Sample: Cell lysate (typically 10-50 µg of total protein) in Assay Buffer.
-
Inhibitor Control: Cell lysate and a known NEP inhibitor (e.g., Thiorphan) in Assay Buffer.
-
Test Compound: Cell lysate and the test compound (e.g., this compound) at various concentrations in Assay Buffer.
-
-
Adjust the final volume in each well with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare the NEP substrate solution according to the manufacturer's instructions.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity in kinetic mode for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Subtract the rate of the blank from all other readings.
-
Determine the percent inhibition of Neprilysin activity for each concentration of the test compound compared to the untreated control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Cell Proliferation (Viability) Assay
This protocol describes a general method for assessing the effect of NEP inhibitors on cell proliferation using a resazurin-based assay. Other common methods include MTT, MTS, or direct cell counting.[11][12]
Materials:
-
96-well clear or black-walled microplates
-
Resazurin sodium salt solution
-
Cultured cells of interest
-
Complete cell culture medium
-
Test compounds (e.g., this compound)
-
Microplate reader capable of measuring fluorescence at Ex/Em = 560/590 nm.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
Resazurin Addition and Measurement:
-
Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.
-
Incubate the plate for 1-4 hours, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the concentration at which cell proliferation is inhibited by 50% (IC50).
-
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Experimental workflow for the Neprilysin activity assay.
Experimental workflow for the cell proliferation assay.
Simplified signaling pathway of Neprilysin and its inhibition.
References
- 1. Neprilysin - Wikipedia [en.wikipedia.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of captopril and thiorphan on the proliferation of human neoplastic cell lines and their influence on cytostatic activity of interferon alpha or cytotoxic activity of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
Independent Verification of Nep-IN-2's Mechanism of Action: A Comparative Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature or experimental data for a compound specifically named "Nep-IN-2." This guide is constructed based on the hypothesis that this compound is a novel, selective inhibitor of the enzyme neprilysin (NEP). Its mechanism and performance are compared against the established class of angiotensin receptor-neprilysin inhibitors (ARNIs), represented by Sacubitril/Valsartan, to provide a framework for independent verification.
Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides.[1] By inhibiting neprilysin, the levels of beneficial peptides, such as natriuretic peptides (NPs), are increased, leading to vasodilation, natriuresis, and a reduction in cardiac workload.[2][3] This guide outlines the key signaling pathways, comparative efficacy benchmarks, and essential experimental protocols required to verify the mechanism of action of a putative selective neprilysin inhibitor like this compound.
Overview of Neprilysin-Related Signaling Pathways
Neprilysin plays a crucial role in cardiovascular homeostasis by breaking down natriuretic peptides (ANP, BNP), which signal through the cyclic guanosine monophosphate (cGMP) pathway to exert their cardioprotective effects.[4][5] However, neprilysin also degrades vasoconstrictor peptides like angiotensin II.[1] This dual activity is central to understanding the different approaches to its inhibition.
Comparative Mechanism of Action: Selective vs. Dual Inhibition
A selective inhibitor like this compound would solely block neprilysin. This increases the levels of all its substrates, including natriuretic peptides and angiotensin II. In contrast, an ARNI like Sacubitril/Valsartan combines neprilysin inhibition with a blockade of the angiotensin II type 1 (AT1) receptor.[2][6] This dual mechanism aims to maximize the benefits of increased natriuretic peptides while simultaneously preventing the potentially harmful effects of elevated angiotensin II.[7]
Data Presentation: Comparative Biomarker Effects
To verify the mechanism of action, the effect of this compound on key biomarkers should be quantified and compared to known effects of established inhibitors. The following table summarizes expected outcomes based on data from studies on selective neprilysin inhibitors (like Candoxatril) and ARNIs (Sacubitril/Valsartan).
| Biomarker/Parameter | This compound (Selective NEPi - Hypothesized) | Sacubitril/Valsartan (ARNI) | Rationale & References |
| Plasma ANP | Significant Increase | Significant Increase (>100%) | Both inhibit NEP, preventing ANP degradation.[8][9] |
| Plasma BNP | Moderate or Variable Increase | Variable Increase (Assay Dependent) | BNP is a substrate for NEP, but affinity and assay cross-reactivity can lead to variable results.[9][10] |
| Plasma/Urine cGMP | Significant Increase | Significant Increase | Increased NPs activate GC-A, leading to cGMP production.[4] |
| Plasma Angiotensin II | Significant Increase | Significant Increase | NEP degrades Angiotensin II; inhibition leads to its accumulation.[7] |
| Blood Pressure | Variable / Potential Decrease | Significant Decrease | ARNIs combine vasodilation from NPs with blockade of Ang II-mediated vasoconstriction for a robust effect.[2][11] Selective inhibition may have a less predictable effect due to increased Ang II.[12] |
| Plasma Aldosterone | Potential Decrease | Significant Decrease | Decreased in response to increased NPs (selective NEPi) and AT1 receptor blockade (ARNI).[8] |
| Plasma NT-proBNP | No direct effect / Potential Decrease | No direct effect / Potential Decrease | NT-proBNP is not a substrate for neprilysin and may decrease over time due to reduced cardiac wall stress.[7] |
Experimental Protocols for Independent Verification
A rigorous, multi-step approach is required to independently verify the mechanism of action of this compound.
-
Objective: To determine the potency and selectivity of this compound in inhibiting neprilysin activity.
-
Methodology:
-
Enzyme Source: Recombinant human neprilysin.
-
Substrate: A fluorogenic peptide substrate of neprilysin (e.g., a FRET-based substrate or a labeled version of a known peptide like amyloid-beta).[13]
-
Procedure:
-
Incubate recombinant neprilysin with varying concentrations of this compound (e.g., from 1 pM to 100 µM) in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).[13]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the rate of substrate cleavage over time using a fluorescence plate reader.
-
Run parallel assays with a known inhibitor (e.g., Sacubitrilat, Thiorphan) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]
-
Selectivity: To confirm selectivity, test this compound against other related metalloproteases, such as Angiotensin-Converting Enzyme (ACE).
-
-
Objective: To confirm that neprilysin inhibition by this compound leads to the expected downstream biological effect—activation of the natriuretic peptide/cGMP signaling pathway.
-
Methodology:
-
Cell Line: Use a cell line that expresses the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A), such as human cardiac fibroblasts or vascular smooth muscle cells.
-
Procedure:
-
Culture cells to confluence in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with a low concentration of a natriuretic peptide (e.g., ANP) to provide a substrate for neprilysin.
-
After stimulation, lyse the cells and measure intracellular cGMP levels using a commercially available ELISA or a FRET-based cGMP biosensor.[14][15]
-
-
Data Analysis: Compare cGMP levels in this compound-treated cells to vehicle-treated controls. A significant increase in cGMP levels in the presence of this compound would confirm the potentiation of the NP signaling pathway.
-
-
Objective: To evaluate the physiological effects of this compound in a relevant animal model of cardiovascular disease.
-
Methodology:
-
Animal Model: Utilize an established model of heart failure or hypertension, such as the Dahl salt-sensitive rat model or the transverse aortic constriction (TAC) mouse model.[16][17][18]
-
Procedure:
-
Establish baseline measurements for blood pressure, heart rate, and cardiac function (via echocardiography).
-
Administer this compound orally or via infusion at various doses. Include a vehicle control group and a positive control group (e.g., Sacubitril/Valsartan).
-
Monitor blood pressure continuously via telemetry.
-
At predetermined time points, collect blood samples to measure plasma levels of ANP, BNP, cGMP, and angiotensin II using validated immunoassays.[19][20][21]
-
At the end of the study, assess cardiac function again via echocardiography and collect heart tissue for histological analysis of fibrosis and hypertrophy.
-
-
Data Analysis: Compare the changes in hemodynamic parameters, biomarkers, and cardiac structure between the this compound, vehicle, and positive control groups.
-
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARNI (Angiotensin receptor-neprilysin inhibitor) [heartfailurematters.org]
- 3. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 4. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. ACE inhibitors versus angiotensin receptor-neprilysin inhibitors for HFrEF management: A prospective cohort study from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Neprilysin Inhibition on Various Natriuretic Peptide Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visualization of cGMP with cGi Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 16. inotiv.com [inotiv.com]
- 17. cardiomedex.com [cardiomedex.com]
- 18. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natriuretic Peptide Tests (BNP, NT-proBNP): MedlinePlus Medical Test [medlineplus.gov]
- 21. testing.com [testing.com]
Head-to-Head Study: Information on Nep-IN-2 and Other Research Compounds Currently Unavailable
A comprehensive search for the research compound "Nep-IN-2" has yielded no specific information, preventing a head-to-head comparison with other research compounds at this time. Publicly available scientific literature and databases do not contain data on a compound with this designation.
The search results primarily provided information on two distinct areas of research:
-
Neprilysin (NEP) and its inhibitors: Neprilysin is a zinc-dependent metalloprotease involved in the degradation of several bioactive peptides. Research in this area focuses on the development of NEP inhibitors for therapeutic applications, particularly in cardiovascular diseases.[1][2][3][4][5]
-
Neuropilin-2 (NRP2): Neuropilin-2 is a transmembrane receptor involved in various signaling pathways related to angiogenesis, immune response, and neuronal guidance.[6]
No direct link or mention of a compound named "this compound" was found in relation to either Neprilysin or Neuropilin-2 research, or in any other context within the search results. It is possible that "this compound" is a novel compound with research data that is not yet publicly disclosed, an internal project name, or a potential misspelling of another compound.
Without any available data on the biochemical and cellular activities, mechanism of action, or experimental protocols associated with "this compound," the creation of a comparative guide with other research compounds, as requested, is not feasible. Further clarification on the identity of "this compound" is required to proceed with this analysis.
References
- 1. Cell-specific activity of neprilysin 2 isoforms and enzymic specificity compared with neprilysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral endopeptidase (NEP) is differentially involved in biological activities and cell signaling of colon cancer cell lines derived from various stages of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral endopeptidase (NEP) is differentially involved in biological activities and cell signaling of colon cancer cell lines derived from various stages of tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of the natriuretic effects of neutral endopeptidase inhibition in Dahl salt-sensitive and salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of Experimental Findings for Neprilysin Inhibitors in Cardiovascular Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental findings related to the inhibition of Neprilysin (NEP), a key enzyme implicated in cardiovascular diseases such as atherosclerosis and restenosis. While this report was initially aimed at the specific compound Nep-IN-2, a thorough review of published scientific literature and available data has revealed a significant lack of specific experimental findings for this particular inhibitor.
Therefore, to provide a valuable resource for researchers in this field, this guide will focus on the broader class of Neprilysin inhibitors, using the well-characterized drug Sacubitril (often in combination with Valsartan as LCZ696) as a representative example. The data and protocols presented for Sacubitril/Valsartan can serve as a benchmark for evaluating the potential of other NEP inhibitors like this compound, should experimental data become available.
Executive Summary
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2] Inhibition of NEP leads to increased levels of these peptides, which promote vasodilation, natriuresis, and have anti-proliferative and anti-inflammatory effects.[1][3] These physiological responses make NEP a compelling therapeutic target for cardiovascular diseases.
This guide will delve into the mechanism of action of NEP inhibitors, summarize key experimental findings in preclinical models of atherosclerosis and restenosis, and provide an overview of relevant experimental protocols.
Data Presentation: Performance of Neprilysin Inhibitors
Due to the absence of specific data for this compound, the following tables summarize the reported effects of the widely studied NEP inhibitor, Sacubitril/Valsartan (LCZ696), in animal models of atherosclerosis.
Table 1: Effects of Sacubitril/Valsartan on Atherosclerotic Plaque Formation in Apolipoprotein E-deficient (ApoE-/-) Mice
| Parameter | Control Group | Valsartan Group | Sacubitril/Valsartan (LCZ696) Group | Reference |
| Plaque Area (cross-sectional) | Baseline | Decreased | Significantly Decreased vs. Valsartan | [4] |
| Lipid Content in Plaque | Baseline | Decreased | Significantly Decreased vs. Valsartan | [4] |
| Collagen Content in Plaque | Baseline | Increased | Significantly Increased vs. Valsartan | [4] |
| Fibrous Cap Thickness | Baseline | Increased | Significantly Increased vs. Valsartan | [4] |
Table 2: Effects of Sacubitril/Valsartan on Inflammatory Markers in Apolipoprotein E-deficient (ApoE-/-) Mice with Atherosclerosis
| Inflammatory Marker | Control Group | Valsartan Group | Sacubitril/Valsartan (LCZ696) Group | Reference |
| Interleukin-6 (IL-6) | Baseline | Markedly Decreased | Significantly Lower than Valsartan | [4] |
| Matrix Metalloproteinase-8 (MMP-8) | Baseline | Markedly Decreased | Significantly Lower than Valsartan | [4] |
| Monocyte Chemotactic Protein-1 (MCP-1) | Baseline | Markedly Decreased | Significantly Lower than Valsartan | [4] |
Signaling Pathways in Neprilysin Inhibition
The therapeutic effects of NEP inhibitors are mediated through the potentiation of several signaling pathways, primarily by increasing the bioavailability of natriuretic peptides.
Caption: Mechanism of action of Neprilysin inhibitors.
In the context of atherosclerosis, NEP inhibition is thought to exert its beneficial effects through multiple downstream pathways.
Caption: Putative signaling effects of NEP inhibition in atherosclerosis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are generalized methodologies for key experiments cited in the context of NEP inhibitor research in atherosclerosis.
1. Animal Model of Atherosclerosis
-
Model: Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for atherosclerosis research.
-
Diet: Mice are typically fed a high-fat or "Western" diet to induce the formation of atherosclerotic plaques.
-
Treatment: The NEP inhibitor (e.g., Sacubitril/Valsartan) or vehicle control is administered to the mice, often via oral gavage, for a specified period.
-
Endpoint Analysis: After the treatment period, mice are euthanized, and tissues (e.g., aorta, blood) are collected for analysis.
2. Histological Analysis of Atherosclerotic Plaques
-
Tissue Preparation: The aorta is dissected, and cross-sections of the aortic root are prepared for staining.
-
Staining:
-
Oil Red O Staining: To visualize and quantify the lipid content within the plaques.
-
Masson's Trichrome Staining: To assess the collagen content and fibrous cap thickness, indicators of plaque stability.
-
Immunohistochemistry: To detect the presence of specific cell types (e.g., macrophages using CD68 antibodies) or inflammatory markers within the plaque.
-
-
Quantification: Image analysis software is used to quantify the stained areas and express them as a percentage of the total plaque area.
3. Measurement of Inflammatory Markers
-
Sample Collection: Blood samples are collected to measure systemic levels of inflammatory markers. Aortic tissue can also be homogenized to measure local expression.
-
Techniques:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the concentration of specific cytokines (e.g., IL-6, MCP-1) in the plasma or tissue homogenates.
-
Real-Time PCR (qPCR): To measure the gene expression levels of inflammatory markers in tissues.
-
Experimental Workflow
Caption: General experimental workflow for assessing NEP inhibitors.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the extensive research on other Neprilysin inhibitors, such as Sacubitril, provides a strong foundation for understanding the potential therapeutic mechanisms and for designing robust experimental protocols. The inhibition of Neprilysin represents a promising strategy for the treatment of atherosclerosis and restenosis by favorably modulating inflammatory and proliferative signaling pathways. Future research on this compound should aim to generate comparative data against established NEP inhibitors to delineate its specific pharmacological profile and therapeutic potential.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neprilysin: A Potential Therapeutic Target of Arterial Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin Inhibition in the Prevention of Anthracycline-Induced Cardiotoxicity [mdpi.com]
- 4. Neprilysin Inhibitor-Angiotensin II Receptor Blocker Combination Therapy (Sacubitril/valsartan) Suppresses Atherosclerotic Plaque Formation and Inhibits Inflammation in Apolipoprotein E- Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation of Neprilysin Inhibitors: Assessing the Translational Potential of Nep-IN-2
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the neutral endopeptidase (Neprilysin or NEP) inhibitor, Nep-IN-2, alongside existing benchmark compounds. Due to the limited publicly available data for this compound, a research-stage molecule, this document focuses on establishing a framework for its evaluation. By comparing its profile, where known, to the well-characterized clinical drug Sacubitril and preclinical tools like Thiorphan and Phosphoramidon, we aim to outline the necessary assessments for determining its translational potential.
Neprilysin is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[1] Inhibition of NEP increases the levels of these peptides, promoting vasodilation, natriuresis, and diuresis, making it a key therapeutic target for cardiovascular diseases, particularly heart failure.[2][3]
Neprilysin Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the central role of Neprilysin in peptide metabolism and the mechanism of action for NEP inhibitors. By blocking NEP, these agents prevent the degradation of natriuretic peptides, thereby enhancing their beneficial downstream effects, which include vasodilation and sodium excretion. This mechanism is counterbalanced by the renin-angiotensin-aldosterone system (RAAS), which promotes vasoconstriction. The most successful clinical strategies, therefore, involve dual inhibition of both pathways.[4]
Quantitative Data Comparison
To evaluate translational potential, key parameters such as in vitro potency, selectivity, and pharmacokinetic properties must be rigorously assessed. The following tables summarize available data for established NEP inhibitors and provide a template for the evaluation of this compound.
Table 1: Comparative In Vitro Potency and Selectivity
An ideal NEP inhibitor should exhibit high potency for its target enzyme and high selectivity against other metalloproteases, such as Angiotensin-Converting Enzyme (ACE) and Endothelin-Converting Enzyme (ECE), to minimize off-target effects.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | NEP | Data Not Available | Data Not Available |
| Sacubitrilat (LBQ657) | NEP | 5[5] | Highly selective for NEP. Does not significantly inhibit ACE or aminopeptidase P. |
| Thiorphan | NEP | 1.7 - 2.2[6] | Also inhibits ACE (IC50 = 2,360 nM)[6][7] |
| Phosphoramidon | NEP | 34[8] | Broad-spectrum inhibitor. Also inhibits ECE (IC50 = 3,500 nM) and ACE (IC50 = 78,000 nM).[8] |
Note: IC50 values can vary based on assay conditions. Data are compiled for comparative purposes.
Table 2: Comparative Pharmacokinetic (PK) Properties
Favorable pharmacokinetic properties, including good oral bioavailability, an appropriate half-life for the desired dosing regimen, and a clear metabolic pathway, are critical for a drug's translational success. Sacubitril is a prodrug that is rapidly converted to its active metabolite, Sacubitrilat (LBQ657).[9]
| Parameter | This compound | Sacubitril (Prodrug) | Sacubitrilat (LBQ657) | Thiorphan |
| Bioavailability | Data N/A | ≥ 60%[10] | N/A (Metabolite) | Data N/A |
| Time to Peak (Tmax) | Data N/A | ~0.5 hours[10] | ~2 hours[10] | Data N/A |
| Plasma Half-life (t½) | Data N/A | ~1.4 hours[10] | ~11.5 hours[10] | Data N/A |
| Metabolism | Data N/A | Hydrolyzed by esterases to active metabolite LBQ657.[9] | Further minor hydroxylation (<10%).[9] | Metabolite of Racecadotril (prodrug).[11] |
| Primary Excretion | Data N/A | Primarily as LBQ657 in urine (52-68%) and feces (37-48%).[10] | Primarily urine.[10] | Data N/A |
| Plasma Protein Binding | Data N/A | 94-97%[9] | 94-97%[9] | Data N/A |
Experimental Protocols
Standardized experimental protocols are essential for generating comparable data to evaluate novel compounds like this compound.
Protocol 1: In Vitro Neprilysin Inhibition Assay
This protocol describes a fluorometric method to determine the IC50 of a test compound against NEP.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Neprilysin by 50%.
Materials:
-
Recombinant human Neprilysin enzyme.
-
Fluorogenic NEP substrate (e.g., Abz-based peptide).[12]
-
Assay Buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound (this compound) and reference compound (e.g., Sacubitrilat).
-
96-well black opaque microplates.
-
Fluorescence microplate reader (λex = 330 nm / λem = 430 nm).[12]
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in the assay buffer.
-
Enzyme Reaction: Add a fixed concentration of Neprilysin to each well of the microplate containing the diluted compounds. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the NEP substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60-120 minutes. The rate of increase in fluorescence is proportional to NEP activity.[12]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Normalize the rates relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy Assessment in a Rodent Model of Cardiotoxicity
This protocol outlines an approach to evaluate the cardioprotective effects of a NEP inhibitor in a doxorubicin (DOX)-induced cardiotoxicity model in rats.[13]
Objective: To determine if the test compound can attenuate left ventricular dysfunction and adverse cardiac remodeling.
Animal Model:
-
Male Wistar rats.
-
Cardiotoxicity is induced by intraperitoneal injections of doxorubicin (e.g., 15 mg/kg cumulative dose over 3 weeks).[13]
Methodology:
-
Grouping: Animals are randomized into groups: (1) Saline Control, (2) DOX + Vehicle, (3) DOX + Reference Drug (e.g., Sacubitril/Valsartan), (4) DOX + Test Compound (this compound).
-
Dosing: Daily oral gavage of the vehicle, reference, or test compound begins after the first DOX injection and continues for the study duration (e.g., 6 weeks).
-
Echocardiography: Perform transthoracic echocardiography at baseline and specified follow-up times (e.g., 4 and 6 weeks) to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[13]
-
Biomarker Analysis: Collect blood samples at the end of the study to measure cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP).
-
Data Analysis: Compare changes in LVEF, FS, and biomarker levels between the treatment groups and the DOX + Vehicle group using appropriate statistical tests (e.g., ANOVA).
Logical Workflows for Drug Evaluation
The development and evaluation of a novel NEP inhibitor follow a structured pipeline from initial discovery to potential clinical application.
Preclinical Evaluation Workflow for this compound
This diagram outlines the essential preclinical stages required to establish a comprehensive profile for a new chemical entity like this compound.
Evaluation of Translational Potential
The translational potential of a novel NEP inhibitor like This compound hinges on its ability to demonstrate a superior or differentiated profile compared to existing therapies.
-
Sacubitril (as Sacubitril/Valsartan): This combination has demonstrated high translational potential, culminating in regulatory approval and widespread clinical use for heart failure with reduced ejection fraction.[14][15] Its success is attributed to its potent and selective NEP inhibition, favorable pharmacokinetic profile allowing for twice-daily dosing, and a robust body of evidence from large-scale clinical trials (e.g., PARADIGM-HF) demonstrating significant reductions in cardiovascular mortality and hospitalization.[16]
-
Thiorphan: As a preclinical tool, Thiorphan shows potent NEP inhibition but also interacts with ACE, indicating lower selectivity.[6][7] While it has been useful in animal models to probe the effects of NEP inhibition, its lack of selectivity and limited pharmacokinetic data present challenges for its direct clinical translation in cardiovascular disease, where specific NEP inhibition is desired to avoid the adverse effects associated with dual ACE/NEP inhibition.[17]
-
Phosphoramidon: This compound is a valuable research tool due to its ability to inhibit multiple metalloproteases, but its lack of selectivity for NEP makes it unsuitable for therapeutic use where a targeted effect is required.[8] Its primary role remains in basic research to elucidate enzymatic pathways.
Pathway to Evaluating this compound:
For This compound , which is currently positioned for research in atherosclerosis and restenosis, its broader translational potential will depend on a comprehensive dataset generated by following the preclinical workflow outlined above.[18] Key questions that must be answered include:
-
Potency and Selectivity: Does this compound exhibit potent, sub-nanomolar inhibition of NEP? Crucially, is it highly selective against ACE and ECE?
-
Pharmacokinetics: Does it possess drug-like properties, including oral bioavailability and a half-life suitable for a viable dosing regimen?
-
Efficacy: Can it demonstrate significant efficacy in relevant, validated animal models of cardiovascular disease, such as heart failure or hypertension?[19][20]
-
Safety: Does it have a clean safety profile in preliminary and formal toxicology studies?
Without this foundational data, the translational potential of this compound remains speculative. Its value will be determined by its ability to offer a significant advantage over the current standard of care, Sacubitril/Valsartan, in terms of efficacy, safety, or patient applicability.
References
- 1. A Test in Context: Neprilysin: Function, Inhibition, and Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enantiomers of thiorphan and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Dual Angiotensin Receptor-Neprilysin Inhibition With Sacubitril/Valsartan Attenuates Systolic Dysfunction in Experimental Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sacubitril/Valsartan vs ACE Inhibitors or ARBs: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Effectiveness of Sacubitril-Valsartan Versus ACE/ARB Therapy in Heart Failure With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of the neutral endopeptidase inhibitor thiorphan on cardiovascular and renal function in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for N-Ethyl-2-pyrrolidone (NEP)
Disclaimer: The following information is based on the assumption that "Nep-IN-2" refers to N-Ethyl-2-pyrrolidone (CAS 2687-91-4), commonly abbreviated as NEP. It is crucial to confirm the chemical identity before following these procedures. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local regulations.
This document provides essential safety and logistical information for the proper disposal of N-Ethyl-2-pyrrolidone, a solvent used in various laboratory and industrial applications. Adherence to these procedures is critical to ensure the safety of personnel and to minimize environmental impact.
I. Chemical and Physical Properties
A summary of the key quantitative data for N-Ethyl-2-pyrrolidone is presented below for easy reference.
| Property | Value |
| CAS Number | 2687-91-4 |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Odor | Slight amine-like |
| Boiling Point | 212.5 °C (414.5 °F) |
| Melting Point | -75 °C (-103 °F) |
| Flash Point | 91 °C (195.8 °F) |
| Specific Gravity | 0.998 g/cm³ |
| Solubility in Water | Soluble |
| Vapor Pressure | <1 mbar at 20°C |
II. Hazard Identification and Personal Protective Equipment (PPE)
N-Ethyl-2-pyrrolidone is classified as a combustible liquid and can cause serious eye damage. It is also suspected of damaging fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Required PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use only in well-ventilated areas. If ventilation is inadequate, wear a suitable respirator.[4]
III. Experimental Protocols
The safety data sheets reviewed for N-Ethyl-2-pyrrolidone cite toxicological studies but do not provide detailed methodologies for these experiments. This is standard for safety data sheets, which are intended to summarize hazards and safety procedures rather than provide detailed experimental research protocols.
IV. Spill and Leak Procedures
In the event of a spill or leak, follow these procedures:
-
Immediate Action:
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Evacuate non-essential personnel from the area.
-
-
Containment:
-
Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
-
Cleanup and Disposal:
V. Proper Disposal Procedures
The disposal of N-Ethyl-2-pyrrolidone must be conducted in accordance with all federal, state, and local regulations. The primary method of disposal is through an approved waste disposal plant.[1]
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect waste N-Ethyl-2-pyrrolidone in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical.
-
-
Storage:
-
Store the waste container in a locked, well-ventilated area, away from heat and sources of ignition.[1]
-
-
Disposal Request:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and any other required information about the waste.
-
-
Empty Containers:
-
Empty containers should be handled as hazardous waste unless properly decontaminated. Consult with your EHS department for procedures on container decontamination and disposal.
-
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of N-Ethyl-2-pyrrolidone.
Caption: Workflow for the proper disposal of N-Ethyl-2-pyrrolidone.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
